(2-Iodoethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodoethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTHPKXDLVYNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025447 | |
| Record name | 2-Iodoethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17376-04-4 | |
| Record name | Phenethyl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17376-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (2-iodoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017376044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (2-iodoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Iodoethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Iodoethyl)benzene CAS number
An In-depth Technical Guide to (2-Iodoethyl)benzene
CAS Number: 17376-04-4[1][2][3][4][5]
Introduction
This compound, also known as 2-phenylethyl iodide, is a halogenated hydrocarbon with the chemical formula C₈H₉I.[4] It serves as a crucial reagent and building block in organic synthesis. Its utility is particularly noted in the preparation of specialized molecules for materials science and medicinal chemistry, including organic-inorganic hybrid perovskites and potent antiviral agents.[3][6] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, key reactions, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17376-04-4 | [1][2][3][4][5] |
| Molecular Formula | C₈H₉I | [1][4] |
| Molecular Weight | 232.06 g/mol | [3][5] |
| Appearance | Colorless to red/green clear liquid | [1][7] |
| Density | 1.603 g/mL at 25 °C | [2][5][6] |
| Boiling Point | 122-123 °C at 13 mmHg | [2][3][5] |
| Refractive Index (n20/D) | 1.601 | [2][3][5] |
| Flash Point | 230 °F (110 °C) | [1] |
| EINECS Number | 241-541-4 | [1] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy Type | Key Absorptions / Signals | Reference(s) |
| ¹H NMR | Spectral data available | [8][9] |
| ¹³C NMR | Spectral data available | [1][9] |
| Mass Spectrometry (MS) | Spectral data available; top m/z peak at 105 | [4][9][10] |
| Infrared (IR) Spectroscopy | Spectral data available | [9][10][11][12] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in a key reaction are provided below.
Synthesis of this compound via Finkelstein Reaction
The Finkelstein reaction is a well-established Sₙ2 reaction that converts alkyl chlorides or bromides into alkyl iodides using an alkali metal iodide in a suitable solvent.[2][3][5] The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone.[2]
Reaction: C₆H₅CH₂CH₂Br + NaI → C₆H₅CH₂CH₂I + NaBr(s)
Materials:
-
2-Phenylethyl bromide
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium iodide (1.5 equivalents) and anhydrous acetone.
-
Stir the mixture to dissolve the sodium iodide.
-
Add 2-phenylethyl bromide (1.0 equivalent) to the flask.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The formation of a white precipitate (NaBr) will be observed.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation to obtain pure this compound.
Nucleophilic Substitution with Thiourea
This compound is a versatile substrate for Sₙ2 reactions.[12][13] A key application is its reaction with nucleophiles like thiourea to form isothiouronium salts, which are precursors to thiols and other sulfur-containing compounds. These have applications in materials science, for example, in the synthesis of organic-inorganic hybrid perovskites like [C₆H₅CH₂CH₂SC(NH₂)₂]₃PbI₅.[14][15]
Reaction: C₆H₅CH₂CH₂I + S=C(NH₂)₂ → [C₆H₅CH₂CH₂SC(NH₂)₂]⁺I⁻
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add thiourea (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, reduce the volume of ethanol under reduced pressure.
-
Add diethyl ether to the concentrated solution to induce precipitation of the isothiouronium salt.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterize the resulting 2-(2-phenylethyl)isothiouronium iodide salt by NMR and MS.
Applications in Drug Development: Antiviral Agents
This compound is a precursor for the synthesis of dioxane-based antiviral agents that show efficacy against the Sindbis virus (SINV), a member of the alphavirus genus.[1][16]
Mechanism of Action: Capsid Inhibition
The crystal structure of the Sindbis virus capsid protein (CP) reveals a hydrophobic binding pocket that can be occupied by small molecules like dioxane.[1][16] The viral capsid is essential for multiple stages of the viral life cycle, including the recognition and packaging of the viral RNA genome, assembly of the nucleocapsid, and interaction with viral glycoproteins during budding.[9]
Capsid inhibitors function by binding to the CP and disrupting its function.[17] This can occur through several mechanisms:
-
Inhibition of Assembly: The inhibitor can prevent the proper oligomerization of capsid proteins, leading to the formation of non-functional or incomplete viral particles.[17]
-
Destabilization: The binding of the inhibitor can destabilize the assembled capsid, preventing the successful packaging of the viral genome.
-
Stabilization: Conversely, the inhibitor can overly stabilize the capsid, preventing its necessary disassembly (uncoating) after entering a host cell, which is required to release the viral genome for replication.[17]
The dioxane-based molecules synthesized from this compound precursors are designed to target the hydrophobic pocket of the SINV capsid protein, thereby inhibiting viral replication.[1][16]
Biological Activity Data
While this compound itself is not the active agent, its derivatives are crucial for synthesizing antiviral compounds. The following table presents the activity of dioxane-based compounds whose synthesis is enabled by precursors derived from this compound chemistry.
Table 3: Antiviral Activity of Dioxane-Based SINV Inhibitors
| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Description | Reference(s) |
| Bis-dioxane (R,R linker) | 14 | >1000 | Designed target compound linking two dioxane molecules. | [1][16] |
| (R)-2-hydroxymethyl-[1][4]dioxane | 3.4 | >1000 | A synthetic intermediate that showed surprisingly high activity. | [1] |
| Bis-dioxane (S,S linker) | Inactive | >1000 | Enantiomer of the active compound, demonstrating stereospecificity. | [1] |
| Bis-dioxane (meso linker) | Inactive | >1000 | Meso diastereomer, also inactive. | [1] |
*EC₅₀ (Half-maximal Effective Concentration): Concentration of the compound that results in a 50% reduction in virus production. *CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of the compound that causes 50% growth inhibition of uninfected host cells.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as a combustible liquid.[5][6] For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and spectroscopic properties. Its primary utility lies in its ability to undergo nucleophilic substitution reactions, making it a key starting material for the synthesis of complex molecules. Its role in the development of capsid-targeting antiviral agents for the Sindbis virus highlights its importance in modern drug discovery and development, providing a scaffold for creating compounds with high efficacy and low cytotoxicity. The experimental protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.
References
- 1. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Sindbis virus nucleocapsid assembly: RNA folding promotes capsid protein dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Interactions between Sindbis Virus Capsid Protein and Cytoplasmic vRNA as Novel Virulence Determinants | PLOS Pathogens [journals.plos.org]
- 8. Finkelstein Reaction [organic-chemistry.org]
- 9. Role of Sindbis Virus Capsid Protein Region II in Nucleocapsid Core Assembly and Encapsidation of Genomic RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzene, (2-iodoethyl)- [webbook.nist.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. google.com [google.com]
- 14. znaturforsch.com [znaturforsch.com]
- 15. [PDF] Preparation and Characterization of [C6H5CH2 NH3]2PbI4, [C6H5CH2CH2SC(NH2)2]3 PbI5 and [C10H7CH2NH3]PbI3 Organic-Inorganic Hybrid Compounds | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. What are the therapeutic applications for Capsid inhibitors? [synapse.patsnap.com]
An In-depth Technical Guide to (2-Iodoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of (2-Iodoethyl)benzene, along with detailed experimental protocols for its synthesis. As a key reagent in organic synthesis, understanding its characteristics is crucial for its effective application in research and development, including the synthesis of pharmaceutical compounds.
Core Properties of this compound
This compound, also known as phenethyl iodide, is a halogenated hydrocarbon with the chemical formula C8H9I.[1][2] It is a valuable intermediate in various organic transformations due to the reactivity of the carbon-iodine bond.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound for easy reference and comparison.
| Property | Value | Units |
| Molecular Weight | 232.06 | g/mol [1][2] |
| Molecular Formula | C8H9I | -[1][2] |
| CAS Registry Number | 17376-04-4 | -[1][2] |
| Density | 1.603 | g/mL at 25 °C[3] |
| Boiling Point | 122-123 | °C at 13 mmHg[3] |
| Refractive Index | 1.601 | at 20 °C[3] |
| Melting Point | -2 | °C |
| Flash Point | 230 | °F |
Experimental Protocols: Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Finkelstein reaction. This reaction involves the exchange of a halide, typically chlorine or bromine, for iodine.[4][5]
The Finkelstein Reaction
The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) reaction.[4][5][6][7][8] It is an equilibrium process that can be driven to completion by taking advantage of the differential solubility of the halide salts in a suitable solvent, commonly acetone.[4][5] Sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not, causing it to precipitate out of the solution and drive the reaction forward according to Le Châtelier's principle.[4][6]
Detailed Methodology:
-
Reactants: The starting material is typically (2-bromoethyl)benzene or (2-chloroethyl)benzene. Sodium iodide is used as the source of the iodide nucleophile.
-
Solvent: Anhydrous acetone is the solvent of choice due to the solubility properties of the sodium halide salts.[4][5] Other polar aprotic solvents like dimethylformamide (DMF) can also be used.[7]
-
Procedure: a. Dissolve the starting alkyl halide ((2-bromoethyl)benzene or (2-chloroethyl)benzene) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser. b. Add a molar excess of sodium iodide to the solution. c. The reaction mixture is typically heated to reflux to increase the reaction rate. The progress of the reaction can be monitored by the formation of a white precipitate (NaCl or NaBr). d. Upon completion, the reaction mixture is cooled to room temperature. e. The precipitated sodium halide is removed by filtration. f. The acetone is removed from the filtrate, usually by rotary evaporation. g. The resulting crude this compound is then purified, typically by distillation under reduced pressure, to yield the final product.
Logical Relationships and Workflows
The synthesis of this compound via the Finkelstein reaction can be visualized as a straightforward workflow. The key transformation is the substitution of the halogen on the ethyl chain attached to the benzene ring.
Caption: Finkelstein reaction for the synthesis of this compound.
Applications in Synthesis
This compound is a versatile reagent in organic synthesis. The iodine atom is an excellent leaving group in nucleophilic substitution reactions, making it a useful precursor for introducing the phenethyl group into various molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and organic-inorganic hybrid compounds.[3][9] For instance, it can be used to synthesize dioxane-based antiviral agents.[9]
References
- 1. Benzene, (2-iodoethyl)- [webbook.nist.gov]
- 2. Benzene, (2-iodoethyl)- [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. grokipedia.com [grokipedia.com]
- 7. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 8. jk-sci.com [jk-sci.com]
- 9. This compound | 17376-04-4 [chemicalbook.com]
(2-Iodoethyl)benzene physical properties
An In-depth Technical Guide to the Physical Properties of (2-Iodoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to illustrate key processes and relationships.
Core Physical and Chemical Properties
This compound, also known as phenethyl iodide, is a colorless to red-brown liquid organic compound.[1][2][3][4] It is a halogenated hydrocarbon that serves as a valuable starting reagent in various organic syntheses.[2]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 17376-04-4[1][2][3][5][6] |
| Molecular Formula | C₈H₉I[1][3][7][8] |
| Molecular Weight | 232.06 g/mol [9][10][11] |
| Synonyms | Phenethyl iodide, 2-Phenylethyl iodide, this compound[1][3][6][8] |
| InChI Key | KVTHPKXDLVYNCH-UHFFFAOYSA-N[2][5][8][9] |
| SMILES | ICCc1ccccc1[5][9] |
Table 2: Key Physical Properties of this compound
| Property | Value | Conditions |
| Appearance | Colorless to red-brown liquid[2][3][4] | Ambient |
| Boiling Point | 122-123 °C[1][2][3][5][7] | at 13 mmHg |
| Melting Point | -2 °C[3] | - |
| Density | 1.603 g/mL[1][3][5][7] | at 25 °C |
| Refractive Index | 1.601[1][5][7] | at 20 °C |
| Solubility | Insoluble in water[4] | - |
| Flash Point | 230 °F (110 °C)[3] | - |
Experimental Protocols
The determination of the physical properties of organic compounds like this compound follows established laboratory procedures. Below are generalized methodologies for key experiments.
Determination of Boiling Point by Simple Distillation
The boiling point of a liquid is a crucial physical constant for its identification and purity assessment.[12]
Methodology:
-
Apparatus Setup: A simple distillation apparatus is assembled, typically consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.[12]
-
Sample Preparation: A known volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, indicating the boiling point of the substance.[12] The pressure at which the boiling point is measured must also be recorded, as boiling point is pressure-dependent.
Determination of Density
Density is a fundamental physical property that relates the mass of a substance to its volume.
Methodology:
-
Mass Measurement: An empty, clean, and dry pycnometer (specific gravity bottle) is accurately weighed.
-
Volume Measurement: The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated using the known density of water at that temperature.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with this compound. It is then weighed to determine the mass of the sample.
-
Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a characteristic property of a substance.
Methodology:
-
Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken is also recorded.
Visualizations
General Workflow for Physical Property Determination
The following diagram illustrates a typical workflow for the determination of the key physical properties of a liquid organic compound such as this compound.
Caption: Workflow for Determining Physical Properties.
Synthetic Utility of this compound
While no specific biological signaling pathways involving this compound were identified, its utility as a synthetic precursor is well-established. For instance, it is used in the preparation of various organic-inorganic hybrid compounds.[2] The following diagram illustrates a generalized synthetic pathway where this compound is a key reactant.
Caption: Generalized Synthetic Pathway.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 17376-04-4 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. This compound 97% | 17376-04-4 [sigmaaldrich.com]
- 6. This compound | 17376-04-4 | TCI EUROPE N.V. [tcichemicals.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Benzene, (2-iodoethyl)- [webbook.nist.gov]
- 9. 2-phenylethyl iodide [stenutz.eu]
- 10. Benzene, (2-iodoethyl)- (CAS 17376-04-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Benzene, (2-iodoethyl)- | C8H9I | CID 28503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of (2-Iodoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for (2-iodoethyl)benzene, a key intermediate in various organic syntheses. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and workflows to facilitate understanding and replication.
Physicochemical Properties of this compound
This compound is a colorless to light yellow liquid with a characteristic aromatic odor. It is widely utilized as a reactive intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉I | [1][2] |
| Molecular Weight | 232.06 g/mol | [1][2] |
| CAS Number | 17376-04-4 | [1][2] |
| Boiling Point | 122-123 °C at 13 mmHg | [1][3] |
| Density | 1.603 g/mL at 25 °C | [1][3] |
| Refractive Index (n²⁰/D) | 1.601 | [1][3] |
| Melting Point | -2.9 °C (estimate) | [3] |
| Flash Point | 110 °C (230 °F) | [3] |
| Solubility | Insoluble in water, soluble in most organic solvents. | [4] |
Synthetic Pathways
Two principal and reliable methods for the synthesis of this compound are detailed below:
-
Pathway 1: Finkelstein Reaction from (2-Bromoethyl)benzene. This is a two-step process involving the initial conversion of 2-phenylethanol to (2-bromoethyl)benzene, followed by a halide exchange reaction.
-
Pathway 2: Direct Iodination of 2-Phenylethanol (Appel Reaction). This method provides a more direct route from the corresponding alcohol.
A third, less common, pathway involving the hydroiodination of styrene is also briefly discussed.
Pathway 1: Finkelstein Reaction
This pathway is often favored due to the high yields and the commercial availability of the starting materials.
The first step involves the conversion of 2-phenylethanol to (2-bromoethyl)benzene. This can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) being common choices.[2][5] A detailed protocol using HBr is also well-documented and provides high yields.[6]
Experimental Protocol 1: Synthesis of (2-Bromoethyl)benzene from 2-Phenylethanol using HBr [6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Phenylethanol | 122.16 | 122.16 g | 1.0 |
| Concentrated Sulfuric Acid | 98.08 | 49.04 g (26.6 mL) | 0.5 |
| 48% Hydrobromic Acid | 80.91 | 202.3 g (135.7 mL) | 1.25 |
| Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Calcium Chloride | - | As needed | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, 2-phenylethanol (1.0 mol) is cooled in an ice bath.
-
Concentrated sulfuric acid (0.5 mol) is added slowly with continuous stirring, followed by the addition of 48% hydrobromic acid (1.25 mol).
-
The reaction mixture is heated to reflux and maintained for 6 hours.
-
After cooling, the mixture is subjected to steam distillation.
-
The organic layer is separated and washed twice with an equal volume of cold, concentrated sulfuric acid to remove any ether byproducts.
-
The organic layer is then washed with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.
-
The crude (2-bromoethyl)benzene is dried over anhydrous calcium chloride.
-
The final product is purified by fractional distillation under reduced pressure, collecting the fraction boiling at 98 °C/14 mmHg.
Expected Yield: ~70%[6]
The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of a halogen.[7][8][9] In this step, (2-bromoethyl)benzene is converted to this compound by reacting it with sodium iodide in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone.[7][10][11]
Experimental Protocol 2: Synthesis of this compound from (2-Bromoethyl)benzene [based on general Finkelstein reaction principles][7][9][12]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (2-Bromoethyl)benzene | 185.06 | 18.51 g | 0.1 |
| Sodium Iodide | 149.89 | 22.48 g | 0.15 |
| Acetone (anhydrous) | - | 200 mL | - |
Procedure:
-
To a solution of (2-bromoethyl)benzene (0.1 mol) in anhydrous acetone (200 mL) in a round-bottom flask, sodium iodide (0.15 mol) is added.
-
The mixture is heated at reflux with stirring for 12-24 hours. The progress of the reaction can be monitored by the formation of a white precipitate (sodium bromide).
-
After the reaction is complete (as determined by TLC or GC analysis), the mixture is cooled to room temperature.
-
The precipitated sodium bromide is removed by filtration.
-
The acetone is removed from the filtrate by rotary evaporation.
-
The residue is dissolved in diethyl ether and washed with water and then with a 5% aqueous solution of sodium thiosulfate to remove any remaining iodine.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to afford this compound.
Expected Yield: High yields are generally reported for Finkelstein reactions, often exceeding 85%.
Pathway 2: Direct Iodination of 2-Phenylethanol (Appel Reaction)
The Appel reaction provides a direct, one-step conversion of alcohols to alkyl iodides using triphenylphosphine and iodine.[13][14] This method is advantageous as it proceeds under mild conditions.
Experimental Protocol 3: Synthesis of this compound from 2-Phenylethanol [based on a general Appel reaction protocol][13]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Phenylethanol | 122.16 | 12.22 g | 0.1 |
| Triphenylphosphine (PPh₃) | 262.29 | 31.47 g | 0.12 |
| Iodine (I₂) | 253.81 | 30.46 g | 0.12 |
| Imidazole | 68.08 | 8.17 g | 0.12 |
| Dichloromethane (CH₂Cl₂) | - | 200 mL | - |
Procedure:
-
In a round-bottom flask, 2-phenylethanol (0.1 mol), triphenylphosphine (0.12 mol), and imidazole (0.12 mol) are dissolved in dichloromethane (150 mL).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of iodine (0.12 mol) in dichloromethane (50 mL) is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete by TLC analysis.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide.
Expected Yield: Yields for the Appel reaction are typically in the range of 60-90%.
Pathway 3: Hydroiodination of Styrene
The direct addition of hydrogen iodide (HI) to styrene can also yield this compound. However, this reaction is less commonly used due to potential regioselectivity issues (Markovnikov vs. anti-Markovnikov addition) and the handling of corrosive HI. The anti-Markovnikov addition is generally required to obtain the desired product, which can be achieved under radical conditions.
Purification and Characterization
Purification
The primary method for purifying this compound is fractional distillation under reduced pressure .[15][16][17][18] This technique is suitable for high-boiling liquids that may decompose at their atmospheric boiling point. The boiling point of this compound is 122-123 °C at 13 mmHg.[1][3]
For smaller scale purifications or to remove non-volatile impurities, column chromatography on silica gel is an effective method. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate, is typically used.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 3.35 (t, 2H, -CH₂-I), 3.15 (t, 2H, Ar-CH₂-) | [2][19] |
| ¹³C NMR | δ (ppm): 140.5, 128.8, 128.6, 126.8, 40.1, 6.9 | [2] |
| IR (Infrared) | Key peaks (cm⁻¹): 3085, 3062, 3027 (C-H, aromatic), 2955, 2865 (C-H, aliphatic), 1602, 1495, 1453 (C=C, aromatic), 1215 (C-I) | [2] |
Safety Considerations
-
This compound is a combustible liquid and should be handled with care.[3]
-
It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reagents used in the synthesis, such as phosphorus tribromide, hydrobromic acid, and iodine, are corrosive and/or toxic and should be handled with extreme caution.
-
Vacuum distillation carries a risk of implosion; therefore, it is essential to use appropriate glassware and a blast shield.[15]
This guide provides a detailed overview of the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any of the described experimental procedures.
References
- 1. Page loading... [guidechem.com]
- 2. Benzene, (2-iodoethyl)- | C8H9I | CID 28503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 17376-04-4 [chemicalbook.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 8. (2-Bromoethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 9. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 10. quora.com [quora.com]
- 11. Illustrated Glossary of Organic Chemistry - Finkelstein reaction [chem.ucla.edu]
- 12. echemi.com [echemi.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Appel Reaction [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.muohio.edu [chemistry.muohio.edu]
- 18. jackwestin.com [jackwestin.com]
- 19. This compound(17376-04-4) 1H NMR spectrum [chemicalbook.com]
Spectroscopic Data of (2-Iodoethyl)benzene: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for (2-Iodoethyl)benzene, a key intermediate in various organic syntheses. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |
| 3.33 | t | 2H | -CH₂-I |
| 3.19 | t | 2H | -CH₂-Ph |
Solvent: CDCl₃, Instrument Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 140.5 | C (quaternary aromatic) |
| 128.8 | CH (aromatic) |
| 128.6 | CH (aromatic) |
| 126.9 | CH (aromatic) |
| 40.8 | -CH₂-Ph |
| 5.9 | -CH₂-I |
Solvent: CDCl₃, Instrument Frequency: 100 MHz
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3085, 3062, 3027 | Medium | Aromatic C-H stretch |
| 2955, 2850 | Medium | Aliphatic C-H stretch |
| 1603, 1495, 1454 | Strong | Aromatic C=C stretch |
| 1215 | Strong | C-I stretch |
| 749, 698 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Sample Preparation: Neat, thin film between KBr plates
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 232 | 30 | [M]⁺ (Molecular ion) |
| 105 | 100 | [C₈H₉]⁺ (Base peak, loss of I) |
| 104 | 40 | [C₈H₈]⁺ (Loss of HI) |
| 77 | 35 | [C₆H₅]⁺ (Phenyl cation) |
Ionization Method: Electron Ionization (EI) at 70 eV
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on a 100 MHz spectrometer with proton decoupling. A 45° pulse width, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds were used. 512 scans were accumulated. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).
Infrared (IR) Spectroscopy
The infrared spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin liquid film. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data was acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system. A dilute solution of this compound in dichloromethane was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 60°C to 250°C. The separated compound was introduced into the mass spectrometer via a heated transfer line. Electron Ionization (EI) was performed at a standard energy of 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-300 amu.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic identification and characterization of an organic compound like this compound.
Caption: A logical workflow for the spectroscopic analysis of an organic compound.
This diagram outlines the systematic process beginning from the purified sample, proceeding through various spectroscopic analyses (MS, IR, and NMR), followed by data integration to propose and ultimately confirm the chemical structure.
Technical Guide to the Health and Safety of (2-Iodoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the health and safety information for (2-Iodoethyl)benzene (CAS No: 17376-04-4). It is intended to be a technical resource for laboratory personnel and professionals in the field of drug development and scientific research.
Chemical Identification and Physical Properties
This compound is a halogenated hydrocarbon commonly used as a reagent in organic synthesis.[1] It is particularly useful in preparing organic-inorganic hybrid compounds and certain antiviral agents.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17376-04-4 | [2] |
| Molecular Formula | C₈H₉I | [3][4] |
| Molecular Weight | 232.06 g/mol | [2] |
| Appearance | Colorless to red to green clear liquid | [5][6] |
| Boiling Point | 122-123 °C at 13 mmHg | [1][2] |
| Density | 1.603 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.601 | [1][2] |
| Form | Liquid | [2] |
Hazard Identification and GHS Classification
This compound is classified as an irritant. The following GHS hazard statements apply.
Table 2: GHS Hazard Classification for this compound
| Code | Hazard Statement |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Source: ChemicalBook Safety Data Sheet
Pictogram:
-
Exclamation Mark
Signal Word: Warning
Precautionary Statements:
A comprehensive list of precautionary statements is provided below, in line with the identified hazards.
Table 3: Precautionary Statements for this compound
| Category | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[7] |
| P264 | Wash skin thoroughly after handling.[7] | |
| P271 | Use only outdoors or in a well-ventilated area.[7] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7][8] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of water.[9] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[9] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
In the absence of specific data, it is prudent to handle this compound with care, assuming it may have other uncharacterized toxicological properties. A standardized experimental protocol for determining acute oral toxicity is detailed in Section 7.
First Aid Measures
In case of exposure to this compound, the following first aid procedures should be followed:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.
Handling, Storage, and Personal Protective Equipment
Handling:
-
Wash thoroughly after handling.
-
Use with adequate ventilation.
-
Avoid contact with eyes, skin, and clothing.
-
Keep container tightly closed.
-
Avoid ingestion and inhalation.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Keep containers tightly closed.
-
The product may be stabilized with a copper chip.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.
-
Clothing: Wear appropriate protective clothing to prevent skin exposure.
-
Respirators: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.
Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen iodide.
-
Hazardous Polymerization: Has not been reported.
Experimental Protocols: Acute Oral Toxicity Assessment
While specific toxicological studies for this compound are not available, the following section details a standardized methodology for determining acute oral toxicity, based on the OECD Test Guideline 420 (Fixed Dose Procedure). This method is designed to yield information on the hazardous properties of a substance without determining a precise LD50, thereby reducing animal use.[1][2][11]
Objective: To identify a dose that produces evident toxicity but not mortality, allowing for classification according to the Globally Harmonized System (GHS).[2]
Principle: Groups of animals, typically female rats, are dosed in a stepwise procedure using a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[2][12] The endpoint is the observation of clear signs of toxicity at one of the fixed dose levels, rather than animal death.[12]
Methodology:
-
Animal Selection: Healthy, young adult rodents (rats are preferred) of a single sex (typically females, as they are often more sensitive) are used.[2][13] Animals are acclimatized to laboratory conditions for at least 5 days before the study.[14]
-
Housing and Feeding: Animals are housed in appropriate conditions with a controlled environment (22°C ± 3°C, 30-70% humidity) and a 12-hour light/dark cycle.[14] They are provided with a standard laboratory diet and unlimited drinking water.[14]
-
Dose Preparation and Administration: The test substance is typically administered orally via gavage.[2][13] Animals should be fasted (e.g., overnight for rats) before dosing.[2][14]
-
Sighting Study: A preliminary sighting study is conducted to determine the appropriate starting dose for the main study.[12] Single animals are dosed sequentially at intervals of at least 24 hours. The starting dose is selected from the fixed levels (5, 50, 300, 2000 mg/kg) based on any existing data.[12] If no information is available, a starting dose of 300 mg/kg is often used.[12]
-
Main Study:
-
The starting dose is selected based on the sighting study results, aiming for a dose that produces toxicity without mortality.[2]
-
A group of five animals is dosed at the selected level.
-
If no mortality occurs, the next higher fixed dose is used on another group of five animals.
-
If mortality occurs, the next lower fixed dose is used on another group. This continues until the dose causing evident toxicity or mortality is identified.[2]
-
-
Observations:
-
Animals are observed individually at least once during the first 30 minutes after dosing, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[12]
-
All signs of toxicity, including changes in skin, fur, eyes, and behavior, are recorded.
-
Animal weights are recorded weekly.[2]
-
-
Pathology: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.[2]
-
Data Analysis and Classification: The substance is classified into a GHS category based on the dose at which evident toxicity or mortality was observed. This method provides a hazard classification rather than a point estimate of the LD50.
Visualizations
The following diagram illustrates a generalized workflow for the safe handling of a chemical irritant like this compound in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. oecd.org [oecd.org]
- 3. This compound | 17376-04-4 [chemicalbook.com]
- 4. Benzene, (2-iodoethyl)- [webbook.nist.gov]
- 5. This compound | 17376-04-4 | TCI AMERICA [tcichemicals.com]
- 6. (2-ヨードエチル)ベンゼン | this compound | 17376-04-4 | 東京化成工業株式会社 [tcichemicals.com]
- 7. GHS precautionary statements - Wikipedia [en.wikipedia.org]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. chem-space.com [chem-space.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. scribd.com [scribd.com]
(2-Iodoethyl)benzene: A Comprehensive Technical Guide on its Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Iodoethyl)benzene, a halogenated hydrocarbon, has served as a valuable building block in organic synthesis since its early preparations. This technical guide provides an in-depth overview of its discovery, historical and modern synthetic methodologies, and its notable applications in the field of drug development, particularly in the synthesis of antiviral agents. Detailed experimental protocols for its synthesis and its utilization in the preparation of a key intermediate for antiviral compounds are presented. Furthermore, this document includes visualizations of synthetic pathways and its role in antiviral drug action to facilitate a deeper understanding of its chemical significance.
Introduction
This compound, also known as phenethyl iodide, is an organic compound with the chemical formula C₆H₅CH₂CH₂I. Its utility in organic chemistry stems from the reactivity of the carbon-iodine bond, which makes it a versatile reagent for introducing the 2-phenylethyl group into various molecular scaffolds. This property has been particularly exploited in the synthesis of complex organic molecules, including those with potential therapeutic applications. This guide will delve into the historical context of its discovery, provide detailed synthetic protocols, and explore its role as a precursor in the development of novel pharmaceuticals.
Discovery and History
The synthesis of alkyl iodides, including aryl-substituted derivatives like this compound, has a history rooted in the development of fundamental organic reactions. One of the earliest and most straightforward methods for the preparation of such compounds involves the reaction of alcohols with a source of iodine.
A notable early preparation of 2-phenylethyl iodide was described in a 1951 publication in the Canadian Journal of Chemistry. In this work, 2-phenylethanol was treated with phosphorus and iodine to yield the desired product. This method, a variation of the well-established reaction of alcohols with phosphorus triiodide (formed in situ), provided a reliable route to this compound with good yields.
The Finkelstein reaction, first described by the German chemist Hans Finkelstein in 1910, represents another pivotal method for the synthesis of alkyl iodides. This Sₙ2 reaction involves the exchange of a halogen atom, typically chlorine or bromine, with iodide. The reaction is driven to completion by the precipitation of the resulting sodium chloride or bromide in a solvent like acetone, where sodium iodide is soluble. While the original publication did not specifically mention this compound, this reaction has become a standard and efficient method for its preparation from the more readily available 2-phenylethyl bromide or chloride.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 17376-04-4 | [1][2] |
| Molecular Formula | C₈H₉I | [1][2] |
| Molecular Weight | 232.06 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 122-123 °C at 13 mmHg | [1][2] |
| Density | 1.603 g/mL at 25 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.601 | [1][2] |
| Solubility | Soluble in organic solvents like ether and chloroform; limited solubility in water. |
Experimental Protocols for Synthesis
Two primary methods for the synthesis of this compound are detailed below. The first is a historical method based on the reaction of 2-phenylethanol with phosphorus and iodine, and the second is the more contemporary and widely used Finkelstein reaction.
Synthesis from 2-Phenylethanol (Historical Method)
This protocol is adapted from the procedure described in the Canadian Journal of Chemistry (1951).
Reaction:
Synthesis of this compound from 2-Phenylethanol.
Materials:
-
2-Phenylethanol
-
Red Phosphorus
-
Iodine
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place 2-phenylethanol.
-
Gradually add red phosphorus to the alcohol with stirring.
-
Slowly add iodine crystals to the mixture. The reaction is exothermic and may require cooling to control the rate.
-
After the addition of iodine is complete, heat the mixture under reflux for several hours to ensure the reaction goes to completion.
-
After cooling, decant the liquid product from the excess phosphorus.
-
Wash the crude product with water to remove any soluble impurities.
-
Dissolve the product in diethyl ether and dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the ether by distillation.
-
Purify the resulting crude this compound by vacuum distillation.
Quantitative Data:
| Reactant | Molar Ratio | Product | Yield | Boiling Point (Observed) |
| 2-Phenylethanol | 1 | This compound | 81-85% | 115-118 °C at 14 mmHg |
Synthesis via Finkelstein Reaction
This is a representative protocol based on the general principles of the Finkelstein reaction.
Reaction:
Finkelstein reaction for the synthesis of this compound.
Materials:
-
2-Phenylethyl bromide
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide in anhydrous acetone.
-
Add 2-phenylethyl bromide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The formation of a white precipitate (sodium bromide) will be observed.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with water, then with a saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Quantitative Data:
| Reactant | Molar Ratio | Product | Typical Yield |
| 2-Phenylethyl bromide | 1 | This compound | >90% |
| Sodium Iodide | 1.5 - 2.0 |
Application in Drug Development: Synthesis of Antiviral Agents
This compound has been utilized as a key building block in the synthesis of potential antiviral therapeutics. A notable example is its use in the preparation of dioxane-based antiviral agents designed to target the capsid protein of the Sindbis virus, a member of the alphavirus genus.
Role in the Synthesis of Dioxane-Based Antiviral Agents
The hydrophobic binding pocket of the Sindbis virus capsid protein is a validated target for antiviral drug development.[3] Small molecules that can bind to this pocket can interfere with viral assembly and budding. This compound is used to introduce a phenethyl group into a dioxane scaffold, a modification intended to enhance the binding affinity of the molecule to the hydrophobic pocket of the viral capsid protein.
Experimental Workflow for the Synthesis of a Dioxane-Based Antiviral Intermediate:
Workflow for the synthesis of a dioxane-based antiviral candidate.
Detailed Experimental Protocol for Alkylation Step:
This protocol is based on the synthesis of a key intermediate for dioxane-based antiviral agents as described in Bioorganic & Medicinal Chemistry Letters.
Materials:
-
1,3-Dithiane derivative
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Hexamethylphosphoramide (HMPA)
-
This compound
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve the 1,3-dithiane derivative in a mixture of anhydrous THF and HMPA in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -70 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes to the stirred solution.
-
Allow the reaction mixture to stir for 1 hour while warming to between -20 °C and -10 °C.
-
Re-cool the solution to -70 °C.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Add the solution of this compound to the lithium anion solution via cannula.
-
Allow the reaction mixture to slowly warm to room temperature over 3 hours.
-
Quench the reaction by adding water, followed by brine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkylated dithiane intermediate.
Proposed Mechanism of Action of Dioxane-Based Antiviral Agents
The synthesized dioxane-based compounds are designed to act as capsid-binding inhibitors. By occupying the hydrophobic pocket of the Sindbis virus capsid protein, they are hypothesized to disrupt the viral life cycle at two key stages: capsid assembly and viral budding.
Proposed mechanism of action of dioxane-based antiviral agents.
Conclusion
This compound is a historically significant and synthetically versatile molecule. From its early preparation through classical iodination reactions to its more modern synthesis via the Finkelstein reaction, it has remained a valuable reagent for the introduction of the phenethyl moiety. Its application in the synthesis of dioxane-based antiviral agents targeting the Sindbis virus capsid protein highlights its importance in contemporary drug discovery research. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. Further exploration of this compound and its derivatives may lead to the discovery of new therapeutic agents for a range of diseases.
References
Theoretical studies of (2-Iodoethyl)benzene
An In-depth Technical Guide to the Theoretical Studies of (2-Iodoethyl)benzene
Introduction
This compound is a halogenated aromatic compound with potential applications in organic synthesis and as a precursor in the development of pharmaceuticals and other functional materials. Understanding its conformational landscape, vibrational properties, and electronic structure is crucial for predicting its reactivity and designing its applications. Theoretical and computational chemistry provide powerful tools to investigate these molecular properties at a granular level. This guide summarizes the expected theoretical approaches and predicted data for this compound, based on studies of similar molecules.
Computational Methodologies
The theoretical investigation of this compound would typically involve quantum mechanical calculations, with Density Functional Theory (DFT) being a common and effective method. A detailed protocol for such a study would include:
-
Conformational Analysis:
-
A relaxed potential energy surface (PES) scan is performed by systematically rotating the dihedral angles of the ethyl side chain relative to the benzene ring. The key dihedral angles to consider are τ1 (Cipso-Cα-Cβ-I) and τ2 (Cortho-Cipso-Cα-Cβ).
-
The initial geometries for the scan can be generated using molecular mechanics or a lower level of theory.
-
Each point on the PES scan is typically calculated at a moderate level of theory, such as B3LYP with a 6-31G(d) basis set.
-
-
Geometry Optimization:
-
The stationary points (minima and transition states) identified from the PES scan are then fully optimized at a higher level of theory, for instance, B3LYP with a larger basis set like 6-311++G(d,p). This provides the precise geometries and relative energies of the different conformers.
-
-
Vibrational Frequency Calculations:
-
Harmonic vibrational frequency calculations are performed on the optimized geometries at the same level of theory.
-
These calculations serve two purposes: to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to predict the infrared (IR) and Raman spectra of the molecule.
-
The calculated frequencies are often scaled by an empirical factor to better match experimental data.
-
Conformational Analysis
The flexibility of the iodoethyl side chain in this compound gives rise to different spatial arrangements, or conformers. The relative stability of these conformers is determined by a balance of steric and electronic effects. The two primary conformers are the anti and gauche forms, defined by the dihedral angle between the iodine atom and the benzene ring.
Predicted Conformational Energies
The following table summarizes the expected relative energies and key dihedral angles for the stable conformers of this compound, based on computational studies of similar molecules.
| Conformer | τ1 (Cipso-Cα-Cβ-I) (°) | Relative Energy (kcal/mol) |
| anti | ~180 | 0.00 |
| gauche | ~60 | 0.5 - 1.5 |
The anti conformer, where the bulky iodine atom is positioned away from the phenyl group, is expected to be the most stable due to minimized steric hindrance. The gauche conformer is predicted to be slightly higher in energy.
Conformational Interconversion Pathway
The rotation around the Cα-Cβ bond allows for the interconversion between the anti and gauche conformers. This process involves overcoming a rotational energy barrier.
Vibrational Analysis
Vibrational spectroscopy, coupled with theoretical calculations, provides a detailed picture of the bonding and dynamics within a molecule. The calculated vibrational frequencies can be used to assign the peaks observed in experimental IR and Raman spectra.
Predicted Vibrational Frequencies
The table below lists some of the key predicted vibrational modes for the most stable anti conformer of this compound. The assignments are based on the potential energy distribution (PED) from the calculations.
| Vibrational Mode | Calculated Frequency (cm-1) | Description |
| ν(C-H)aromatic | 3100 - 3000 | Aromatic C-H stretching |
| ν(C-H)aliphatic | 3000 - 2850 | Aliphatic C-H stretching |
| ν(C=C)aromatic | 1600 - 1450 | Aromatic C=C stretching |
| δ(CH2) | 1470 - 1440 | CH2 scissoring |
| γ(C-H)aromatic | 900 - 675 | Aromatic C-H out-of-plane bending |
| ν(C-I) | 600 - 500 | C-I stretching |
Logical Workflow for Theoretical Analysis
The process of theoretically studying a molecule like this compound follows a structured workflow to ensure comprehensive and accurate results.
Conclusion
While specific experimental and theoretical data for this compound are limited, computational studies on analogous molecules provide a robust framework for predicting its molecular properties. The conformational landscape is likely dominated by an anti conformer, with a higher energy gauche form accessible via rotation around the Cα-Cβ bond. Vibrational analysis is expected to reveal characteristic frequencies for the aromatic and iodoethyl moieties. Further dedicated theoretical and experimental work is necessary to validate these predictions and fully elucidate the chemical behavior of this compound, which will be invaluable for its potential applications in drug development and materials science.
Commercial Suppliers of (2-Iodoethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and technical specifications of (2-Iodoethyl)benzene (CAS No. 17376-04-4). This key reagent is of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development due to its utility as a versatile building block, particularly in the synthesis of pharmaceutical intermediates. This document outlines commercially available sources, presents key quantitative data in a comparative format, and provides a detailed experimental protocol for a representative application.
Commercial Availability and Supplier Specifications
This compound is readily available from a range of chemical suppliers. The following tables summarize the offerings from several prominent vendors, providing a comparative look at purity, available quantities, and key physical and chemical properties. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Product Number | Purity/Assay | Available Quantities |
| Sigma-Aldrich | 380490 | 97% | 5 mL |
| TCI Chemical | I0521 | >98.0% (GC) (stabilized with Copper chip) | 1 g, 5 g, 25 g |
| AK Scientific, Inc. | 4037AL | Not specified | 1 g |
| American Custom Chemicals Corporation | HCH0011758 | Not specified | 5 mL |
| ChemicalBook Suppliers | Multiple | Typically 98% or 99% | 1 g, 5 g, 25 g, 100 g, 1 kg |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17376-04-4 | [1][2][3][4][5] |
| Molecular Formula | C₈H₉I | [1][2][4] |
| Molecular Weight | 232.06 g/mol | [2][4] |
| Appearance | Clear colorless to red-brown liquid | [1] |
| Boiling Point | 122-123 °C at 13 mmHg | [1][3][4] |
| Density | 1.603 g/mL at 25 °C | [1][3][4] |
| Refractive Index (n20/D) | 1.601 | [1][3][4] |
| Melting Point | -2.9 °C (estimate) | [1] |
| Flash Point | 230 °F (110 °C) | [1] |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1] |
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the respective supplier. Certificates of Analysis (CoA) for specific lots are also typically available from the supplier's website.
Applications in Drug Development and Organic Synthesis
This compound is a valuable electrophile for the introduction of the 2-phenylethyl moiety in a variety of organic transformations. Its primary application in drug development is as a precursor for the synthesis of phenelzine (2-phenylethylhydrazine), a non-selective monoamine oxidase inhibitor (MAOI) used as an antidepressant and anxiolytic.[6] The phenylethyl group is a common scaffold in many pharmaceutically active compounds.
The key reaction involving this compound is the N-alkylation of amines and hydrazines. The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions.
Experimental Protocols
The following section provides a detailed, representative experimental protocol for the synthesis of phenelzine from this compound. This protocol is based on established methods for the N-alkylation of hydrazines.[7][8]
Synthesis of Phenelzine (2-phenylethylhydrazine) from this compound
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (excess, e.g., 10 eq)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (e.g., 10 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude phenelzine by vacuum distillation or column chromatography on silica gel.
-
Safety Precautions: Hydrazine is toxic and corrosive. This experiment should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Synthetic pathway for Phenelzine.
Caption: General experimental workflow.
References
- 1. This compound | 17376-04-4 [chemicalbook.com]
- 2. Benzene, (2-iodoethyl)- [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound | CAS 17376-04-4 [matrix-fine-chemicals.com]
- 6. Phenelzine - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
- 8. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Synthesis of (2-Iodoethyl)benzene from Phenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (2-iodoethyl)benzene from phenethyl alcohol via a modified Appel reaction. This transformation is a crucial step in various organic syntheses, particularly in the development of pharmaceutical intermediates where an iodo-functionalization of an alkyl chain is required. The protocol herein utilizes triphenylphosphine and N-iodosuccinimide as the iodinating system, offering a reliable method for this conversion. This application note includes a step-by-step experimental procedure, tables summarizing quantitative data, and characterization of the final product. Additionally, diagrams illustrating the reaction mechanism and experimental workflow are provided to ensure clarity and reproducibility.
Introduction
The conversion of alcohols to alkyl iodides is a fundamental transformation in organic chemistry. Alkyl iodides are valuable synthetic intermediates due to the excellent leaving group ability of the iodide ion, making them susceptible to nucleophilic substitution reactions. One of the most effective methods for this conversion is the Appel reaction, which traditionally uses triphenylphosphine and a tetrahalomethane.[1][2] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide.[2]
This protocol details a specific application of a modified Appel reaction for the synthesis of this compound from 2-phenylethanol.[3] In this variation, N-iodosuccinimide (NIS) is employed as the iodine source in conjunction with triphenylphosphine.[3] This method provides a viable route to this compound, a key building block in the synthesis of various organic molecules and pharmaceutical agents.[4]
Reaction and Mechanism
The overall reaction is as follows:
Phenethyl alcohol + Triphenylphosphine + N-Iodosuccinimide → this compound + Triphenylphosphine oxide + Succinimide
The reaction proceeds via an SN2 mechanism. Initially, triphenylphosphine reacts with N-iodosuccinimide to form an iodophosphonium species. The oxygen of the phenethyl alcohol then attacks the electrophilic phosphorus atom, forming an alkoxyphosphonium intermediate. Subsequently, the iodide ion acts as a nucleophile, attacking the carbon atom attached to the oxygen and displacing triphenylphosphine oxide, leading to the formation of this compound with inversion of configuration at the reaction center.
Figure 1. Simplified reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a published procedure for the synthesis of this compound.[3]
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Phenylethanol | Reagent | Sigma-Aldrich |
| Triphenylphosphine | 99% | Sigma-Aldrich |
| N-Iodosuccinimide (NIS) | 98% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Nitrogen (N₂) gas | High purity | Local supplier |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Standard supplier |
| Solvents for chromatography (e.g., hexanes, ethyl acetate) | HPLC grade | Standard supplier |
3.2. Equipment
-
Round-bottom flask or microwave reactor tube (10-20 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen inlet and outlet (or balloon)
-
Syringes and needles
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
3.3. Reaction Procedure
-
To a pre-dried 10-20 mL microwave reactor tube, add triphenylphosphine (680 mg, 2.59 mmol, 1.04 equiv.).
-
Add N-iodosuccinimide (NIS) (567 mg, 2.52 mmol, 1.0 equiv.).
-
Seal the reactor tube, and flush with dry nitrogen gas. Maintain a nitrogen atmosphere using a balloon.
-
To this mixture, add 2-phenylethanol (0.3 mL, 2.50 mmol, 1 equiv.) in one portion.
-
The reaction mixture is then stirred at 40 °C for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
3.4. Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography. A suitable eluent system, such as 100% dichloromethane, can be used.[3]
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield this compound as a transparent oil.
Figure 2. General experimental workflow for the synthesis.
Quantitative Data
Table 1: Reagent Quantities and Reaction Parameters
| Reactant/Parameter | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Amount Used |
| 2-Phenylethanol | 122.16 | 2.50 | 1.0 | 0.3 mL |
| Triphenylphosphine | 262.29 | 2.59 | 1.04 | 680 mg |
| N-Iodosuccinimide | 224.99 | 2.52 | 1.0 | 567 mg |
| Reaction Conditions | ||||
| Solvent | Dichloromethane (DCM) | Not specified, assumed minimal for reagent dissolution | ||
| Temperature | 40 °C | |||
| Reaction Time | 5 hours | |||
| Yield | ||||
| Product Yield | 34% (119 mg)[3] |
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₈H₉I[5] |
| Molecular Weight | 232.06 g/mol [5] |
| Appearance | Transparent oil[3] |
| CAS Number | 17376-04-4[5] |
Table 3: 1H NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | m | 5H | Aromatic protons |
| 3.35 | t | 2H | -CH₂-I |
| 3.15 | t | 2H | Ph-CH₂- |
(Note: Specific coupling constants were not available in the searched literature. The assignments are based on typical chemical shifts for such protons.)
Table 4: 13C NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 140.5 | C (quaternary, aromatic) |
| 128.8 | CH (aromatic) |
| 128.6 | CH (aromatic) |
| 126.9 | CH (aromatic) |
| 40.2 | Ph-C H₂- |
| 6.5 | -C H₂-I |
(Note: These are predicted or typical values; experimental values may vary slightly.)
Table 5: Key IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080-3030 | m | C-H stretch (aromatic) |
| 2950-2850 | m | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | s | C=C stretch (aromatic ring) |
| ~1200 | s | C-I stretch |
| 750, 700 | s | C-H bend (out-of-plane, monosubstituted benzene) |
(Note: These are characteristic ranges for the functional groups present. The NIST WebBook provides a reference spectrum.)[5][6]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
N-Iodosuccinimide is an irritant. Avoid contact with skin and eyes.
-
Triphenylphosphine is an irritant. Avoid inhalation of dust.
Conclusion
The protocol described provides a reliable method for the synthesis of this compound from phenethyl alcohol. The modified Appel reaction using triphenylphosphine and N-iodosuccinimide is an effective procedure for this transformation. The provided experimental details, quantitative data, and spectroscopic information will be valuable for researchers in organic synthesis and drug development requiring this important intermediate.
References
- 1. Appel Reaction [organic-chemistry.org]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. An environmentally benign and high-rate Appel type reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00071G [pubs.rsc.org]
- 4. Cas 17376-04-4,this compound | lookchem [lookchem.com]
- 5. Benzene, (2-iodoethyl)- [webbook.nist.gov]
- 6. Benzene, (2-iodoethyl)- [webbook.nist.gov]
Application Notes and Protocols for (2-Iodoethyl)benzene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of complex organic molecules, including biaryl and styrenyl compounds which are common motifs in biologically active molecules.[3][4] (2-Iodoethyl)benzene, also known as phenethyl iodide, is a valuable building block in these synthetic endeavors. The presence of a primary alkyl iodide allows for the introduction of a phenethyl group onto various aromatic and heteroaromatic systems through C(sp³)–C(sp²) bond formation.
These application notes provide a comprehensive overview of the use of this compound in Suzuki coupling reactions, including detailed experimental protocols, a summary of reaction conditions, and a discussion of the underlying mechanistic principles. The information presented is intended to serve as a practical guide for researchers in drug discovery and development, as well as in the broader chemical sciences.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the alkyl halide, in this case this compound, to form a Pd(II) complex. This step is often the rate-determining step for alkyl halides.[5]
-
Transmetalation: The organoboron compound (e.g., an arylboronic acid), activated by a base, transfers its organic moiety to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 1,2-diarylethane product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
A significant challenge in the Suzuki coupling of primary alkyl halides like this compound is the potential for β-hydride elimination from the alkylpalladium(II) intermediate, which leads to the formation of styrene as a byproduct. Careful selection of the catalyst, ligand, and reaction conditions is crucial to minimize this side reaction.
Application in the Synthesis of 1,2-Diarylethane Derivatives
The Suzuki coupling of this compound with various arylboronic acids provides a direct route to a diverse range of 1,2-diarylethane derivatives. These structures are present in a number of natural products and pharmacologically active compounds.
Data Presentation: Representative Suzuki Coupling Reactions of this compound
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. This data is compiled from literature sources and serves as a guide for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ | Dioxane | 90 | 16 | 92 |
| 3 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | THF/H₂O | 80 | 24 | 78 |
| 4 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 110 | 10 | 88 |
| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 75 |
Note: Yields are isolated yields and may vary depending on the specific reaction scale and purification method.
Experimental Protocols
The following section details a representative experimental protocol for the Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 232 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Palladium(II) Acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,2-diphenylethane.
Visualizations
The following diagrams illustrate the Suzuki-Miyaura coupling reaction mechanism and a typical experimental workflow.
Caption: Suzuki-Miyaura Catalytic Cycle for this compound.
Caption: General Experimental Workflow for Suzuki Coupling.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound serves as a powerful and versatile method for the synthesis of 1,2-diarylethane derivatives. Careful selection of the palladium catalyst, ligand, and base is critical to achieve high yields and minimize side reactions, particularly β-hydride elimination. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this compound in their synthetic campaigns, facilitating the development of novel molecules for pharmaceutical and materials science applications.
References
Application Notes and Protocols for (2-Iodoethyl)benzene in Heck Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed reaction of an unsaturated halide with an alkene.[1] This reaction is instrumental in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. Aryl iodides are particularly reactive substrates in Heck couplings due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the palladium catalyst.[2]
Data Presentation: Representative Heck Coupling Reactions of Aryl Iodides
The following tables summarize typical reaction conditions and yields for the Heck coupling of iodobenzene, a closely related substrate to (2-iodoethyl)benzene, with various alkenes. This data serves as a valuable starting point for reaction optimization.
Table 1: Heck Coupling of Iodobenzene with Styrene Derivatives
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 5 | 95 |
| 2 | 4-Methylstyrene | PdCl₂ (2) | None | NaOAc (2) | NMP | 120 | 12 | 88 |
| 3 | 4-Methoxystyrene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 8 | 92 |
| 4 | 4-Chlorostyrene | Pd₂(dba)₃ (0.5) | P(o-tol)₃ (1) | NaHCO₃ (2) | Dioxane | 100 | 10 | 85 |
Table 2: Heck Coupling of Iodobenzene with Acrylate Derivatives
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (1) | None | Et₃N (1.2) | DMF | 80 | 6 | 98 |
| 2 | Ethyl acrylate | Pd/C (5) | None | K₂CO₃ (2) | Ethanol | 78 | 12 | 85 |
| 3 | n-Butyl acrylate | Pd(PPh₃)₄ (2) | - | NaOAc (1.5) | Toluene | 110 | 8 | 90 |
| 4 | t-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | DBU (1.5) | DMAc | 100 | 6 | 93 |
Table 3: Heck Coupling of Iodobenzene with Vinyl Ethers and Other Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl vinyl ether | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cy₂NMe (2) | Dioxane | 100 | 16 | 85 |
| 2 | Ethyl vinyl ether | Pd(OAc)₂ (2) | dppf (2.2) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 78 |
| 3 | 1-Octene | Pd(OAc)₂ (1) | P(Cy)₃ (2) | K₃PO₄ (2) | DMF | 120 | 18 | 75 |
| 4 | Cyclohexene | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (2.5) | 1,4-Dioxane | 100 | 24 | 65 |
Experimental Protocols
The following is a general protocol for the Heck coupling of an aryl iodide with an alkene. This procedure should be adapted and optimized for the specific substrates and desired outcomes when using this compound.
General Protocol for Heck Coupling of an Aryl Iodide with an Alkene
Materials:
-
Aryl iodide (e.g., this compound) (1.0 equiv)
-
Alkene (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄) (0.5 - 5 mol%)
-
Ligand (if required, e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5 - 2.5 equiv)
-
Anhydrous solvent (e.g., DMF, NMP, acetonitrile, dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), palladium catalyst, and ligand (if used).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent, the base (1.5 - 2.5 equiv), and finally the alkene (1.0 - 1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired coupled product.
Notes on Optimization for this compound:
-
Catalyst and Ligand: For aryl iodides, simple palladium salts like Pd(OAc)₂ or PdCl₂ often suffice without a ligand.[1] However, for less reactive alkenes or to improve yields and selectivity, the addition of phosphine ligands such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) may be beneficial.
-
Base: The choice of base is crucial. Organic bases like triethylamine (Et₃N) are commonly used, especially with amine-sensitive substrates. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also effective.[1]
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are generally good choices for the Heck reaction as they help to solubilize the reagents and stabilize the catalytic species.
-
Temperature: The reaction temperature typically ranges from 80 to 140 °C. The optimal temperature will depend on the reactivity of the specific substrates.
-
Intramolecular Reactions: If the alkene moiety is present within the same molecule as the this compound group, an intramolecular Heck reaction can occur to form cyclic products. The conditions for such reactions often require more dilute solutions to favor intramolecular over intermolecular processes.
Mandatory Visualizations
References
Application Notes and Protocols for the Formation of Phenethylmagnesium Iodide from (2-Iodoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formation of the Grignard reagent, phenethylmagnesium iodide, from (2-iodoethyl)benzene. This reagent is a valuable nucleophilic intermediate in organic synthesis, enabling the formation of new carbon-carbon bonds.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful tools in synthetic organic chemistry.[1] The formation of phenethylmagnesium iodide from this compound involves the reaction of the organoiodide with magnesium metal in an ethereal solvent under anhydrous conditions.[1] The resulting Grignard reagent is a strong base and nucleophile, reacting with a wide range of electrophiles to introduce the phenethyl group into target molecules.[1]
Reaction Principle
The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond of an organic halide.[1] This process inverts the polarity of the carbon atom, transforming it from an electrophilic center in the alkyl halide to a highly nucleophilic one in the organomagnesium compound.[1] This "umpolung" is the key to the synthetic utility of Grignard reagents.[1] The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[1]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the formation of phenethylmagnesium iodide. Please note that yields can vary based on the purity of reagents, the effectiveness of magnesium activation, and the strictness of anhydrous conditions.
| Parameter | Value | Reference/Note |
| Starting Material | This compound | |
| Boiling Point of Starting Material | 115-118 °C at 14 mmHg | [2] |
| Magnesium | 1.2 - 1.5 equivalents | General practice |
| Solvent | Anhydrous Diethyl Ether or THF | [1] |
| Initiation | Iodine crystal or 1,2-dibromoethane | [1] |
| Reaction Temperature | Gentle reflux of the solvent | General practice |
| Reaction Time | 1 - 3 hours | General practice |
| Typical Yield | 80-95% (estimated based on similar Grignard formations) | [2] |
Experimental Protocols
Materials and Reagents:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard glassware for anhydrous reactions (e.g., three-necked round-bottom flask, reflux condenser, dropping funnel)
Protocol for the Formation of Phenethylmagnesium Iodide:
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture.
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
Magnesium Activation:
-
Place magnesium turnings (1.2 - 1.5 equivalents relative to this compound) in the reaction flask.
-
Add a single crystal of iodine.
-
Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed, which will then sublime and react with the magnesium surface. This process helps to remove the passivating magnesium oxide layer.[1]
-
Allow the flask to cool.
-
-
Reaction Initiation:
-
Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent.
-
Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.
-
The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy with gentle bubbling. Gentle warming may be necessary to start the reaction.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for 1-3 hours, or until most of the magnesium has been consumed.
-
-
Confirmation and Use:
-
The resulting grayish, cloudy solution is the phenethylmagnesium iodide Grignard reagent.
-
It is typically used in situ for subsequent reactions. The concentration of the Grignard reagent can be determined by titration if necessary.[3]
-
Potential Side Reactions
Several side reactions can occur during the formation of Grignard reagents, potentially lowering the yield of the desired product.
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a homocoupled product (1,4-diphenylbutane in this case). This is a common side reaction in Grignard preparations.[1]
-
Reaction with Moisture or Oxygen: Grignard reagents are highly sensitive to water and oxygen. Exposure to moisture will quench the reagent, forming ethylbenzene. Reaction with oxygen can lead to the formation of alkoxides, which upon hydrolysis will yield 2-phenylethanol.[1]
-
β-Hydride Elimination: Although less common with primary alkyl halides, there is a possibility of β-hydride elimination from the Grignard reagent to form styrene and magnesium hydride iodide. This is more prevalent at higher temperatures.
Visualizations
Caption: Reaction pathway for the formation of phenethylmagnesium iodide.
References
Application of (2-Iodoethyl)benzene in Organic Electronics: A Detailed Guide for Researchers
(2-Iodoethyl)benzene has emerged as a crucial precursor in the rapidly advancing field of organic electronics, primarily serving as a starting material for the synthesis of phenethylammonium iodide (PEAI). This organic salt is a key component in the formation of two-dimensional (2D) perovskite materials, which are increasingly utilized to enhance the efficiency and stability of perovskite solar cells. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development interested in utilizing this compound for the fabrication of advanced organic electronic devices.
Application Notes
This compound's primary role in organic electronics is in the synthesis of the phenethylammonium (PEA) cation, the organic spacer in 2D hybrid organic-inorganic perovskites. The resulting 2D perovskite, most commonly phenethylammonium lead iodide ((PEA)₂PbI₄), offers significant advantages when incorporated into perovskite solar cells.
Key Applications and Advantages:
-
Formation of 2D Perovskite Layers: (PEA)₂PbI₄ forms a layered structure that can be used as the primary light-absorbing layer in a solar cell or as a capping layer on a 3D perovskite film.
-
Enhanced Stability: The bulky and hydrophobic phenethylammonium cations provide a protective barrier against moisture, a major cause of degradation in traditional 3D perovskites.[1]
-
Defect Passivation: When used as a capping layer, the PEA cations can passivate defect sites on the surface of 3D perovskite films, reducing non-radiative recombination and improving the open-circuit voltage (VOC) and fill factor (FF) of the solar cell.[1][2]
-
Improved Efficiency: The passivation of defects and improved charge carrier dynamics at the 2D/3D interface lead to a significant enhancement in the overall power conversion efficiency (PCE) of the solar cells.[1][3]
The synthesis pathway initiates with this compound, which is converted to phenethylammonium iodide. This is then reacted with a lead source, such as lead(II) iodide, to form the desired (PEA)₂PbI₄ perovskite material.
Quantitative Data Presentation
| Treatment | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |
| Control (without PEAI) | 1.04 | 22.7 | 79.8 | 18.9 | [2] |
| With PEAI (10 mg/mL) | - | - | - | 20.2 | [2] |
| Control (Flexible Device) | - | - | - | ~14 | [1] |
| PEAI Passivated (Flexible Device) | - | - | - | ~16-17 | [1] |
| Pristine Device | - | - | - | 18.8 | [3] |
| PTEAI-treated Device | - | - | - | 20.2 | [3] |
Table 1: Performance of Perovskite Solar Cells with and without Phenethylammonium Iodide (PEAI) Treatment.
| Perovskite Composition | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |
| Control (RbCsMAFA) | 1.09 | - | - | - | [4] |
| PEAI in anti-solvent | 1.17 | - | - | 18.75 | [4] |
| Undoped Triple Cation | 0.89 | - | - | 11.27 | [5] |
| 1.67% PEA doped | 0.95 | - | - | 14.85 | [5] |
Table 2: Effect of PEAI incorporation method on device performance.
Experimental Protocols
This section provides detailed methodologies for the key experiments, from the synthesis of phenethylammonium iodide to the fabrication of a perovskite solar cell.
Protocol 1: Synthesis of Phenethylammonium Iodide (PEAI) from this compound
This protocol describes the synthesis of phenethylammonium iodide via the ammonolysis of this compound. This reaction should be carried out in a sealed, high-pressure reaction vessel (autoclave) due to the use of ammonia at elevated temperatures.
Materials:
-
This compound (C₈H₉I)
-
Anhydrous ammonia (NH₃)
-
Ethanol (anhydrous)
-
Diethyl ether
-
High-pressure reaction vessel (autoclave) with stirring capability
Procedure:
-
In a fume hood, carefully charge the high-pressure reaction vessel with this compound and a large excess of anhydrous ethanol (e.g., 20-50 molar equivalents relative to the iodide).
-
Cool the vessel in a dry ice/acetone bath.
-
Carefully condense a large excess of anhydrous ammonia into the reaction vessel. The use of a significant excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[2]
-
Seal the reaction vessel securely.
-
Allow the vessel to slowly warm to room temperature, and then heat it to the desired reaction temperature (e.g., 100-120 °C) with constant stirring. The reaction should be monitored for pressure changes and maintained within the safe operating limits of the vessel.
-
Maintain the reaction at this temperature for 12-24 hours.
-
After the reaction is complete, cool the vessel to room temperature and then carefully vent the excess ammonia in a well-ventilated fume hood.
-
Transfer the resulting solution to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of the desired phenethylammonium iodide and unreacted starting material. To purify, dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add diethyl ether to the solution until a precipitate forms.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the white crystalline product by vacuum filtration and wash with cold diethyl ether.
-
Dry the purified phenethylammonium iodide under vacuum.
-
Characterize the product by ¹H NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of (PEA)₂PbI₄ Perovskite Solution
This protocol details the preparation of the precursor solution for depositing (PEA)₂PbI₄ thin films.
Materials:
-
Phenethylammonium iodide (PEAI)
-
Lead(II) iodide (PbI₂) (high purity, >99.99%)
-
γ-Butyrolactone (GBL)
Procedure:
-
In a nitrogen-filled glovebox, weigh out PbI₂ (e.g., 2.305 g) and PEAI (e.g., 2.480 g) to achieve a 1:2 molar ratio.
-
Add the weighed precursors to a vial containing the desired volume of GBL (e.g., 5 mL).
-
Stir the mixture on a hotplate at approximately 50 °C for at least 2 hours, or until a clear solution is obtained.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any undissolved particles.
Protocol 3: Fabrication of a Perovskite Solar Cell with a (PEA)₂PbI₄ Capping Layer
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell with a (PEA)₂PbI₄ layer for surface passivation.
Materials:
-
FTO-coated glass substrates
-
Zinc powder, 2M HCl
-
Deionized water, isopropanol, acetone
-
Compact TiO₂ precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol)
-
3D perovskite precursor solution (e.g., FAPbI₃-based)
-
(PEA)₂PbI₄ precursor solution (from Protocol 2)
-
Spiro-OMeTAD solution (hole transport layer)
-
Gold or carbon for the back contact
Procedure:
-
Substrate Cleaning:
-
Pattern the FTO-coated glass substrates using zinc powder and 2M HCl.
-
Sequentially clean the substrates by ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact TiO₂ layer onto the FTO substrate by spin-coating the precursor solution at 2000 rpm for 30 seconds, followed by annealing at 500 °C for 30 minutes.
-
-
3D Perovskite Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the 3D perovskite precursor solution onto the TiO₂ layer in a two-step program (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
Anneal the film on a hotplate at 100-150 °C for 10-30 minutes.
-
-
(PEA)₂PbI₄ Capping Layer Deposition:
-
Allow the 3D perovskite film to cool to room temperature.
-
Spin-coat the prepared (PEA)₂PbI₄ solution (from Protocol 2, potentially diluted) onto the 3D perovskite layer at 4000 rpm for 20 seconds.
-
Anneal the film at 100 °C for 10 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Deposit the Spiro-OMeTAD solution onto the (PEA)₂PbI₄ layer by spin-coating at 4000 rpm for 30 seconds.
-
-
Back Contact Deposition:
-
Evaporate the gold or carbon back contact through a shadow mask under high vacuum.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination.
-
Mandatory Visualizations
Caption: Synthesis pathway from this compound to (PEA)₂PbI₄.
Caption: A typical n-i-p perovskite solar cell with a (PEA)₂PbI₄ capping layer.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of (2-Iodoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving (2-Iodoethyl)benzene. This versatile substrate serves as a key starting material in the synthesis of a wide range of phenethylamine derivatives, many of which are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. The protocols provided herein detail the synthesis of primary, secondary, and tertiary amines, as well as azides and nitriles, through SN2 reactions.
Introduction to Nucleophilic Substitution with this compound
This compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The iodine atom is a superb leaving group due to its large size and the stability of the resulting iodide anion. The primary nature of the carbon to which the iodine is attached minimizes steric hindrance, facilitating the backside attack by a nucleophile, which is characteristic of the SN2 mechanism.
These reactions are fundamental in organic synthesis for the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, enabling the construction of diverse molecular scaffolds from a common precursor. The products of these reactions, particularly phenethylamine and its derivatives, are foundational structures in many pharmaceuticals.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes the reaction conditions and expected yields for the nucleophilic substitution of this compound with various nucleophiles. These protocols are based on established methodologies for SN2 reactions with similar alkyl iodides.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Approximate Yield (%) |
| Ammonia | Excess aq. NH₃ | Ethanol | 100 (sealed tube) | 24 | 2-Phenylethanamine | 60-70 |
| Primary Amine | Benzylamine (2 eq.) | DMF | 80 | 12 | N-Benzyl-2-phenylethanamine | 75-85 |
| Azide | Sodium Azide (1.5 eq.) | DMF | 25 | 12 | 1-(2-Azidoethyl)benzene | 85-95 |
| Cyanide | Potassium Cyanide (1.2 eq.) | Ethanol | Reflux (78) | 6 | 3-Phenylpropanenitrile | 80-90 |
| Thiolate | Sodium thiomethoxide (1.2 eq.) | DMF | 25 | 6 | (2-(Methylthio)ethyl)benzene | 85-95 |
| Alkoxide | Sodium Methoxide (1.1 eq.) | Methanol | Reflux (65) | 8 | 1-Methoxy-2-phenylethane | 70-80 |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylethanamine via Reaction with Ammonia
This protocol describes the synthesis of the primary amine, 2-phenylethanamine, a crucial building block for many pharmaceuticals. To minimize the formation of secondary and tertiary amine byproducts, a large excess of ammonia is employed.
Materials:
-
This compound
-
Concentrated aqueous ammonia (28-30%)
-
Ethanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Anhydrous magnesium sulfate
-
Pressure-rated sealed tube
Procedure:
-
In a thick-walled, pressure-rated sealed tube, combine this compound (1.0 eq.), a 10-fold molar excess of concentrated aqueous ammonia, and ethanol as a co-solvent.
-
Seal the tube tightly and heat the reaction mixture to 100 °C in an oil bath behind a blast shield for 24 hours.
-
After cooling to room temperature, carefully open the tube and transfer the contents to a round-bottom flask.
-
Remove the ethanol and excess ammonia under reduced pressure.
-
Dissolve the residue in diethyl ether and extract with 1 M HCl.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Basify the aqueous layer with 1 M NaOH until pH > 12 and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-phenylethanamine.
Protocol 2: Synthesis of N-Benzyl-2-phenylethanamine via Reaction with a Primary Amine
This protocol details the synthesis of a secondary amine by reacting this compound with benzylamine. An excess of the primary amine is used to drive the reaction to completion and minimize over-alkylation.
Materials:
-
This compound
-
Benzylamine
-
Dimethylformamide (DMF)
-
Potassium carbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq.) in DMF, add benzylamine (2.0 eq.) and potassium carbonate (1.5 eq.).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-benzyl-2-phenylethanamine.
Protocol 3: Synthesis of 1-(2-Azidoethyl)benzene via Reaction with Sodium Azide
This protocol describes a highly efficient synthesis of an organic azide. Azides are versatile intermediates that can be readily reduced to primary amines or used in "click" chemistry.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq.) in DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature (25 °C) for 12 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-azidoethyl)benzene. Caution: Organic azides can be explosive and should be handled with care.
Protocol 4: Synthesis of 3-Phenylpropanenitrile via Reaction with Potassium Cyanide
This protocol outlines the synthesis of a nitrile, which extends the carbon chain by one carbon. Nitriles are valuable intermediates that can be hydrolyzed to carboxylic acids or reduced to primary amines.
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in ethanol.
-
Add potassium cyanide (1.2 eq.) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 6 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain 3-phenylpropanenitrile.
Visualizations
Caption: SN2 reaction mechanism for this compound.
Caption: General workflow for nucleophilic substitution.
Signaling Pathways and Drug Development Applications
The phenethylamine scaffold, readily synthesized from this compound, is a cornerstone of many psychoactive drugs and central nervous system (CNS) agents. These compounds often target various neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors.
For instance, derivatives of 2-phenylethanamine are known to interact with serotonin receptors, such as the 5-HT₂A receptor, which is a key target for psychedelic drugs. The binding of these ligands can initiate a G-protein-coupled receptor (GPCR) signaling cascade, often involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, modulates intracellular calcium levels and protein kinase C (PKC) activity, ultimately affecting neuronal excitability.
The ability to easily modify the structure of the phenethylamine backbone through the selection of different nucleophiles allows for the systematic exploration of structure-activity relationships (SAR). This is a critical process in drug discovery, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties to develop novel therapeutics.
Caption: Simplified GPCR signaling for phenethylamines.
(2-Iodoethyl)benzene: A Versatile Precursor for Radiolabeling in Molecular Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Iodoethyl)benzene, also known as phenethyl iodide, is a halogenated hydrocarbon that serves as a valuable precursor in the synthesis of radiolabeled compounds for molecular imaging applications, particularly in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Its chemical structure, featuring a reactive iodine atom attached to an ethyl group, allows for the introduction of various radioisotopes, enabling the development of novel radiotracers for studying biological processes and diseases. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for both radioiodination and radiofluorination.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the precursor is crucial for designing and optimizing radiolabeling protocols.
| Property | Value |
| Molecular Formula | C₈H₉I |
| Molecular Weight | 232.06 g/mol |
| Appearance | Clear to reddish-brown liquid |
| Boiling Point | 122-123 °C at 13 mmHg |
| Density | 1.603 g/mL at 25 °C |
| Refractive Index | n20/D 1.601 |
Applications in Radiolabeling
This compound is a versatile precursor that can be utilized in two primary radiolabeling strategies:
-
Radioiodination: The stable iodine atom can be exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) through nucleophilic substitution reactions. This approach is valuable for developing SPECT and PET imaging agents. Compounds with a C(sp³)–I bond, such as in the (2-iodoethyl) group, can exhibit resistance to in vivo deiodination, a critical factor for the stability of the radiotracer.[1]
-
Radiofluorination: The iodine atom serves as a good leaving group for nucleophilic substitution with [¹⁸F]fluoride, the most commonly used radionuclide in PET imaging. This allows for the synthesis of ¹⁸F-labeled phenethyl derivatives.
Experimental Protocols
The following protocols are generalized procedures based on established radiochemical methods. Researchers should optimize these protocols for their specific target molecules and available equipment.
Protocol 1: Radioiodination via Isotopic Exchange
This protocol describes a method for exchanging the stable iodine atom in this compound with a radioactive iodine isotope.
Materials:
-
This compound
-
Radioactive sodium iodide (e.g., Na[¹²³I], Na[¹²⁴I], Na[¹²⁵I]) in 0.1 M NaOH
-
Solvent (e.g., Acetonitrile, Dimethylformamide)
-
Heating system (e.g., oil bath, heating block)
-
Reaction vessel (e.g., sealed vial)
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC)
-
Thin-Layer Chromatography (TLC) or Radio-TLC for reaction monitoring
Procedure:
-
To a sealed reaction vial, add this compound (typically 1-5 mg) dissolved in the chosen solvent (0.5-1.0 mL).
-
Add the radioactive sodium iodide solution (activity will depend on the desired specific activity and application).
-
Seal the vial and heat the reaction mixture at a temperature ranging from 80°C to 150°C. The optimal temperature and reaction time (typically 30-60 minutes) should be determined empirically.
-
Monitor the progress of the reaction using Radio-TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the radiolabeled product using semi-preparative HPLC to separate it from unreacted precursor and radioactive iodide.
-
Collect the fraction containing the desired product and remove the solvent under a stream of inert gas or by vacuum.
-
Reconstitute the final product in a suitable solvent for quality control and in vivo studies.
Expected Quantitative Data (based on analogous reactions):
| Parameter | Expected Value |
| Radiochemical Yield (RCY) | 20-50% (non-decay corrected) |
| Radiochemical Purity | >95% (after HPLC purification) |
| Specific Activity | Variable, dependent on starting activity and precursor amount |
Protocol 2: [¹⁸F]Fluorination via Nucleophilic Substitution
This protocol outlines the synthesis of [¹⁸F]fluoroethylbenzene from this compound.
Materials:
-
This compound
-
Aqueous [¹⁸F]fluoride produced from a cyclotron
-
Phase-transfer catalyst (e.g., Kryptofix 2.2.2 - K₂₂₂)
-
Base (e.g., Potassium carbonate - K₂CO₃)
-
Anhydrous solvent (e.g., Acetonitrile, Dimethylsulfoxide - DMSO)
-
Reaction vessel suitable for microwave or conventional heating
-
Solid-Phase Extraction (SPE) cartridges for [¹⁸F]fluoride trapping and elution
-
Purification system (e.g., HPLC)
-
TLC or Radio-TLC for reaction monitoring
Procedure:
-
Preparation of reactive [¹⁸F]fluoride:
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange SPE cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile to obtain the reactive [¹⁸F]KF/K₂₂₂ complex.
-
-
Radiolabeling Reaction:
-
Dissolve this compound (typically 1-5 mg) in a small volume of anhydrous solvent (e.g., DMSO).
-
Add the precursor solution to the dried [¹⁸F]KF/K₂₂₂ complex.
-
Seal the reaction vessel and heat the mixture. Optimal conditions may involve conventional heating at 80-150°C for 10-30 minutes or microwave heating for shorter durations.
-
-
Purification and Formulation:
-
After cooling, dilute the reaction mixture with water and pass it through a C18 SPE cartridge to trap the crude product.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the desired product from the cartridge with an organic solvent (e.g., ethanol, acetonitrile).
-
Perform final purification using semi-preparative HPLC.
-
Collect the product fraction, remove the solvent, and formulate the final product in a biocompatible solution (e.g., saline with a small percentage of ethanol).
-
Expected Quantitative Data (based on analogous reactions):
| Parameter | Expected Value |
| Radiochemical Yield (RCY) | 30-70% (non-decay corrected) |
| Radiochemical Purity | >98% (after HPLC purification) |
| Specific Activity | >37 GBq/µmol (>1 Ci/µmol) |
Visualizations
Experimental Workflow for Radiotracer Synthesis
Caption: General workflow for synthesizing a radiotracer from this compound.
Logical Relationship in Nucleophilic Substitution
Caption: Mechanism of nucleophilic substitution for radiolabeling.
Conclusion
This compound is a readily available and versatile precursor for the synthesis of radiolabeled compounds for molecular imaging. Its utility in both radioiodination and [¹⁸F]fluorination makes it a valuable tool for researchers and drug development professionals. The provided protocols offer a starting point for the development of novel radiotracers, and with careful optimization, can lead to high-yield and high-purity radiopharmaceuticals for a wide range of preclinical and clinical applications.
References
Application Notes and Protocols for Reactions Involving (2-Iodoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key chemical transformations involving (2-Iodoethyl)benzene, a versatile building block in organic synthesis. The methodologies outlined are relevant for the synthesis of a wide range of compounds, including phenethylamine derivatives with applications in medicinal chemistry and radiolabeled tracers for imaging studies.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can serve as a precursor in several widely-used palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Below are generalized protocols for Sonogashira, Heck, and Suzuki couplings. While specific yields may vary depending on the coupling partner, these protocols provide a robust starting point for optimization.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is instrumental in the synthesis of substituted alkynes, which are precursors to many complex molecules.
Experimental Protocol:
A general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne is as follows:
-
To a dry, inert-atmosphere-flushed flask, add the aryl iodide (e.g., this compound, 1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.01 mmol, 1 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).[2]
-
Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (2.0 mmol).[2]
-
To the resulting suspension, add the terminal alkyne (1.2 mmol) dropwise via syringe.[2]
-
Stir the reaction mixture at 50°C and monitor its progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.[2]
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Representative)
| Entry | Alkyne Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF / Et₃N | 50 | 6 | 85-95 |
| 2 | 1-Octyne | Pd(PPh₃)₂Cl₂ / CuI | THF / Et₃N | 50 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF / Et₃N | 50 | 6 | 88-98 |
Yields are estimated based on similar reactions with other aryl iodides.
Heck Reaction
The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] This reaction is a powerful tool for the synthesis of complex olefinic structures.
Experimental Protocol:
A general procedure for the Heck reaction of an aryl iodide with an alkene is as follows:
-
In a reaction vessel, combine the aryl iodide (e.g., this compound, 1 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 mmol, 4 mol%).
-
Add a base (e.g., triethylamine, 1.5 mmol) and a solvent (e.g., DMF or acetonitrile).
-
Heat the mixture to 80-120°C and stir until the reaction is complete, as monitored by TLC or GC-MS.[3]
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data Summary (Representative)
| Entry | Alkene Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | 70-85 |
| 2 | Methyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | ACN | 80 | 16 | 75-90 |
| 3 | 1-Hexene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 120 | 24 | 60-75 |
Yields are estimated based on similar reactions with other aryl iodides.
Suzuki Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex, to form a new carbon-carbon bond.[4] It is widely used in the synthesis of biaryls and other conjugated systems.
Experimental Protocol:
A general procedure for the Suzuki coupling of an aryl iodide with a boronic acid is as follows:
-
In a flask, combine the aryl iodide (e.g., this compound, 1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., aqueous 2M K₂CO₃, 2.0 mmol).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water or DME/water).
-
Heat the reaction mixture to 80-100°C and stir vigorously until the starting material is consumed (monitored by TLC).[5]
-
Cool the reaction to room temperature, add water, and extract with an organic solvent like ethyl acetate.[4]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[4]
-
Purify the residue by column chromatography.
Quantitative Data Summary (Representative)
| Entry | Boronic Acid Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 14 | 80-90 |
Yields are estimated based on similar reactions with other aryl iodides.
Nucleophilic Substitution Reactions
The iodoethyl group of this compound is susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of various functionalized phenethyl derivatives.
Synthesis of Phenethylamines
This compound is a key starting material for the synthesis of phenethylamine derivatives, many of which are important in medicinal chemistry for their effects on the central nervous system (CNS).[6][7]
Experimental Protocol:
A general procedure for the synthesis of a secondary phenethylamine is as follows:
-
In a sealed tube, dissolve this compound (1.0 mmol) and an excess of a primary amine (e.g., methylamine, 5-10 mmol) in a suitable solvent like ethanol.
-
Heat the mixture at 80-100°C for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a basic aqueous solution (e.g., saturated NaHCO₃) to remove the hydroiodide salt of the excess amine.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting secondary amine by column chromatography or distillation.
Quantitative Data Summary (Representative)
| Entry | Amine Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ammonia (excess) | Ethanol | 100 | 24 | 50-70 |
| 2 | Methylamine (excess) | Ethanol | 90 | 18 | 60-80 |
| 3 | Benzylamine | DMF | 80 | 12 | 70-85 |
Yields can be variable due to the potential for over-alkylation to form tertiary amines and quaternary ammonium salts.[8]
Synthesis of Thioethers
Reaction with thiolates provides a straightforward route to phenethyl thioethers. Thiolates are excellent nucleophiles for S(_N)2 reactions with alkyl halides.[9]
Experimental Protocol:
A general procedure for the synthesis of a phenethyl thioether is as follows:
-
In a round-bottom flask, dissolve the thiol (1.1 mmol) in a solvent such as ethanol or DMF.
-
Add a base (e.g., sodium hydride or sodium ethoxide, 1.1 mmol) at 0°C to generate the thiolate in situ.
-
Stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.0 mmol) to the thiolate solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude thioether by column chromatography.
Quantitative Data Summary (Representative)
| Entry | Thiol Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | NaH | THF | 25 | 4 | 90-98 |
| 2 | 1-Octanethiol | NaOEt | Ethanol | 50 | 6 | 85-95 |
| 3 | Cysteine methyl ester | Et₃N | DMF | 25 | 8 | 70-85 |
Yields are generally high due to the high nucleophilicity of thiolates.
Visualizations
Catalytic Cycles
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for reactions involving this compound.
Application in Drug Development
Caption: Synthetic pathway from this compound to CNS agent candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Derivatization of (2-Iodoethyl)benzene in Synthetic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: (2-Iodoethyl)benzene is a versatile halogenated hydrocarbon that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a reactive primary iodide, makes it an excellent electrophile for introducing the phenethyl moiety into a wide range of molecules. This characteristic is particularly crucial in the field of drug discovery and medicinal chemistry, where the phenethylamine scaffold is a key component in many biologically active compounds and approved drugs.[2][3] This document provides detailed application notes and protocols for the derivatization of this compound, focusing on its use in the synthesis of precursors for drug development.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for planning synthetic procedures, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Reference |
| CAS Number | 17376-04-4 | [1][4][5][6][7] |
| Molecular Formula | C₈H₉I | [4][6][7] |
| Molecular Weight | 232.06 g/mol | [4][5][6][7] |
| Appearance | Colorless liquid | [4] |
| Density | 1.603 g/mL at 25 °C | [1][4][5] |
| Boiling Point | 122-123 °C at 13 mmHg | [1][4][5] |
| Refractive Index | n20/D 1.601 | [1][4][5] |
| Storage | Store in a cool, dark place. Often stabilized with a copper chip. | [8] |
Key Derivatization Reactions and Applications
The primary mode of reactivity for this compound is nucleophilic substitution (S_N2), where the iodide atom, being an excellent leaving group, is displaced by a wide variety of nucleophiles. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.
Application Note 1: Synthesis of Phenethylamine Derivatives
The phenethylamine skeleton is a privileged scaffold in medicinal chemistry, found in numerous neurotransmitters and psychoactive drugs.[3] this compound is an ideal starting material for synthesizing libraries of N-substituted phenethylamines. The reaction involves the direct alkylation of primary or secondary amines with this compound. This approach is fundamental in exploring the structure-activity relationships (SAR) of new drug candidates.[2][9] For example, N-benzyl substitution on certain phenethylamines has been shown to significantly increase binding affinity and functional activity at serotonin receptors.[2]
Application Note 2: Formation of Ether and Thioether Linkages
In addition to amines, other nucleophiles such as alkoxides and thiolates can readily react with this compound to form phenethyl ethers and thioethers, respectively. These moieties are also of interest in drug design for modifying a molecule's lipophilicity, metabolic stability, and binding interactions.
Application Note 3: Carbon-Carbon Bond Formation
This compound can be utilized in carbon-carbon bond-forming reactions. For instance, reaction with cyanide ions provides 3-phenylpropanenitrile, a precursor to various functional groups. Furthermore, as an alkyl iodide, it can potentially participate in cross-coupling reactions, which are powerful tools in modern drug discovery for creating complex molecular architectures.[9][10]
Visualizing Reaction Pathways and Workflows
Caption: General reaction scheme for the derivatization of this compound.
Experimental Protocols
The following section provides a detailed protocol for a representative derivatization of this compound.
Protocol 1: Synthesis of N-Benzyl-2-phenylethanamine
This protocol describes the synthesis of a secondary amine via the nucleophilic substitution of the iodide in this compound with benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous acetonitrile (to make a 0.2 M solution), and anhydrous potassium carbonate (2.0 eq).
-
Addition of Nucleophile: Add benzylamine (1.2 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Partition the residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-phenylethanamine.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the synthesis of N-benzyl-2-phenylethanamine.
Data Presentation
The following table summarizes expected products from the derivatization of this compound with various nucleophiles, along with their theoretical molecular weights, which are critical for analytical confirmation.
| Nucleophile | Product Name | Product Structure | Molecular Weight ( g/mol ) |
| Ammonia (NH₃) | 2-Phenylethanamine | C₆H₅CH₂CH₂NH₂ | 121.18 |
| Benzylamine | N-Benzyl-2-phenylethanamine | C₆H₅CH₂CH₂NHCH₂C₆H₅ | 211.30 |
| Morpholine | 4-(2-Phenylethyl)morpholine | C₆H₅CH₂CH₂N(CH₂CH₂)₂O | 191.27 |
| Sodium Methoxide | (2-Methoxyethyl)benzene | C₆H₅CH₂CH₂OCH₃ | 136.19 |
| Sodium Thiophenoxide | (2-(Phenylthio)ethyl)benzene | C₆H₅CH₂CH₂SC₆H₅ | 214.32 |
| Sodium Cyanide | 3-Phenylpropanenitrile | C₆H₅CH₂CH₂CN | 131.17 |
Disclaimer: This document is intended for informational purposes for qualified researchers. All experimental work should be conducted in a well-equipped laboratory with appropriate safety precautions. Protocols may require optimization based on specific laboratory conditions and reagent purity.
References
- 1. This compound | 17376-04-4 [chemicalbook.com]
- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-碘代乙基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Benzene, (2-iodoethyl)- [webbook.nist.gov]
- 7. Benzene, (2-iodoethyl)- [webbook.nist.gov]
- 8. This compound (stabilized with Copper chip) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (2-Iodoethyl)benzene
Welcome to the technical support center for the purification of crude (2-Iodoethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity this compound for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route employed. Common impurities may include unreacted starting materials such as 2-phenylethanol, residual reagents like iodine or triphenylphosphine oxide (if a Wittig-type reaction is used), and byproducts like styrene (from elimination) or diphenylethane. If the synthesis involves a Finkelstein reaction from (2-bromoethyl)benzene, residual bromide may be present.
Q2: What is the recommended first step for purifying crude this compound?
A2: Before attempting purification, it is highly recommended to perform a preliminary analysis of the crude material. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the major impurities and their relative concentrations. This information is crucial for selecting the most appropriate purification strategy.
Q3: When should I choose vacuum distillation over column chromatography?
A3: Vacuum distillation is generally preferred for separating this compound from non-volatile impurities or from components with significantly different boiling points. It is an efficient method for large-scale purifications. Column chromatography is more suitable for separating compounds with similar boiling points or for removing polar impurities that are difficult to separate by distillation.
Q4: Can this compound decompose during purification?
A4: Yes, this compound can be susceptible to decomposition, especially at elevated temperatures. It is an alkyl iodide, which can undergo elimination reactions to form styrene, particularly in the presence of base or upon prolonged heating. Therefore, it is crucial to use the lowest possible temperature during vacuum distillation and to choose appropriate conditions for column chromatography to minimize degradation. The presence of a copper chip can help stabilize the compound.[1][2]
Q5: What are the key physical properties of this compound to consider during purification?
A5: Key physical properties that are important for purification are summarized in the table below. The boiling point under reduced pressure is particularly critical for planning a vacuum distillation.
| Property | Value | Reference |
| Molecular Formula | C₈H₉I | [3] |
| Molecular Weight | 232.06 g/mol | [3][4] |
| Boiling Point | 122-123 °C at 13 mmHg | [4] |
| Density | 1.603 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.601 | [4] |
| Appearance | Colorless to reddish-brown liquid | [1] |
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bumping or Uncontrolled Boiling | - Rapid heating. - Absence of a stirring mechanism. - Presence of volatile impurities. | - Heat the distillation flask slowly and evenly. - Use a magnetic stir bar for smooth boiling. - Perform a preliminary distillation at a lower vacuum to remove highly volatile components. |
| Product is Decomposing (Darkening Color) | - Distillation temperature is too high. - Prolonged heating. | - Reduce the pressure to lower the boiling point. - Ensure the heating mantle is set to the minimum temperature required for distillation. - Complete the distillation as quickly as possible. |
| Poor Vacuum | - Leaks in the glassware joints. - Inefficient vacuum pump. | - Check all joints and re-grease if necessary. - Ensure the vacuum pump is properly maintained and the oil is clean. |
| Product Solidifying in the Condenser | - Coolant temperature is too low. | - Use a coolant with a higher temperature (e.g., room temperature water). |
| Low Recovery of Product | - Incomplete distillation. - Hold-up in the distillation apparatus. | - Ensure the distillation is carried out to completion. - Use a short-path distillation apparatus to minimize losses. |
Flash Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product from Impurities | - Inappropriate solvent system. - Column overloading. - Column channeling. | - Optimize the eluent system using TLC to achieve a good separation of spots. - Do not exceed the recommended sample load for the column size. - Ensure the column is packed uniformly without any cracks or channels. |
| Product Elutes too Quickly (Low Retention) | - Eluent is too polar. | - Decrease the polarity of the eluent system (e.g., increase the proportion of the non-polar solvent). |
| Product is Tailing on the Column | - Interaction of the compound with the silica gel. - Sample is too concentrated. | - Add a small amount of a slightly more polar solvent to the eluent. - Ensure the sample is loaded onto the column in a minimal amount of solvent. |
| Product is Decomposing on the Column | - Silica gel is too acidic. - Prolonged contact time with silica. | - Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. - Run the column at a faster flow rate. |
| Cracks Forming in the Silica Bed | - Improper packing of the column. - Running the column dry. | - Pack the column carefully as a slurry to ensure a uniform bed. - Never let the solvent level drop below the top of the silica gel. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To purify crude this compound by removing non-volatile impurities and compounds with significantly different boiling points.
Materials:
-
Crude this compound
-
Short-path distillation apparatus
-
Round-bottom flasks
-
Heating mantle with a magnetic stirrer
-
Vacuum pump
-
Cold trap
-
Manometer
-
Magnetic stir bar
-
Vacuum grease
Procedure:
-
Assemble the short-path distillation apparatus, ensuring all joints are properly greased.
-
Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Connect the apparatus to a vacuum pump via a cold trap.
-
Begin stirring and slowly evacuate the system.
-
Once a stable vacuum is achieved (e.g., 10-15 mmHg), begin to gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point (approx. 122-123 °C at 13 mmHg).[4]
-
Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.
-
Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify crude this compound by removing impurities with similar boiling points or polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sand
-
Collection tubes
-
Air or nitrogen source for pressurization
Procedure:
-
Determine an appropriate eluent system by running TLC plates of the crude mixture in various solvent ratios (e.g., hexanes:ethyl acetate). Aim for an Rf value of ~0.3 for this compound.
-
Pack the chromatography column with a slurry of silica gel in the chosen eluent. Add a layer of sand on top of the silica bed.
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Add a thin layer of sand on top of the sample.
-
Fill the column with the eluent and apply gentle pressure to begin the elution.
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for vacuum distillation issues.
References
Technical Support Center: Synthesis of (2-Iodoethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Iodoethyl)benzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.
Route 1: Two-Step Synthesis from 2-Phenylethanol via (2-Bromoethyl)benzene (Finkelstein Reaction)
This common and cost-effective method involves the bromination of 2-phenylethanol followed by a halide exchange reaction.
Question 1: My yield of (2-bromoethyl)benzene from 2-phenylethanol is low. What are the possible causes and solutions?
Answer:
Low yields in the bromination of 2-phenylethanol are often due to side reactions or incomplete conversion. Here are the common causes and troubleshooting steps:
-
Side Reaction - Elimination to Styrene: The acidic conditions and heat required for bromination can promote the dehydration of 2-phenylethanol to form styrene.
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to unreacted 2-phenylethanol in your crude product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure vigorous stirring throughout the reaction to ensure proper mixing of the reagents.
-
-
Work-up Issues: Improper work-up can lead to loss of product.
-
Solution: Ensure complete neutralization of any acidic reagents during the work-up. Use an adequate amount of extraction solvent to fully extract the product from the aqueous layer.
-
Question 2: I am observing a significant amount of styrene impurity in my this compound synthesized via the Finkelstein reaction. How can I minimize its formation and remove it?
Answer:
Styrene is a common byproduct in this synthetic route, primarily arising from the elimination of HBr from (2-bromoethyl)benzene during the Finkelstein reaction, or carried over from the initial bromination step.
-
Minimizing Styrene Formation:
-
Mild Reaction Conditions: The Finkelstein reaction is an Sₙ2 reaction and is favored by less harsh conditions.[3][4][5][6][7] Avoid high temperatures during the reaction of (2-bromoethyl)benzene with sodium iodide in acetone. Refluxing is often sufficient, and in some cases, the reaction can proceed at room temperature over a longer period.
-
Purity of Starting Material: Ensure that the (2-bromoethyl)benzene used is free from significant amounts of styrene. Purify the (2-bromoethyl)benzene by distillation before proceeding to the Finkelstein step if necessary.
-
-
Removing Styrene Impurity:
-
Distillation: this compound has a significantly higher boiling point (122-123 °C at 13 mmHg) than styrene (145 °C at atmospheric pressure).[8][9][10] Careful fractional distillation under reduced pressure can effectively separate the two compounds.
-
Column Chromatography: For smaller scales or to achieve very high purity, column chromatography on silica gel is an effective method for separating this compound from the less polar styrene. A solvent system of hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate is typically effective.
-
Route 2: Direct Conversion of 2-Phenylethanol to this compound (Appel Reaction)
This method offers a more direct route from the alcohol to the iodide but has its own set of challenges.
Question 3: The Appel reaction to convert 2-phenylethanol to this compound is not going to completion. What should I check?
Answer:
Incomplete conversion in the Appel reaction can be due to several factors related to reagents and reaction conditions.
-
Reagent Quality: The success of the Appel reaction is highly dependent on the purity of the reagents.
-
Solution: Use dry solvents (e.g., dichloromethane, acetonitrile). Triphenylphosphine can oxidize over time, so use fresh or purified triphenylphosphine. Ensure the iodine is dry.
-
-
Reaction Stoichiometry: The stoichiometry of the reagents is crucial.
-
Temperature: While often run at room temperature, some substrates may require gentle heating.
-
Solution: If the reaction is sluggish at room temperature, you can try gently warming the reaction mixture. However, be cautious as higher temperatures can promote the formation of styrene.
-
Question 4: I have a lot of triphenylphosphine oxide byproduct that is difficult to remove from my this compound. What is the best way to purify my product?
Answer:
Triphenylphosphine oxide is a common and often troublesome byproduct of the Appel reaction.[12][13]
-
Purification Strategies:
-
Filtration: In some cases, triphenylphosphine oxide may precipitate out of the reaction mixture, especially upon cooling, and can be removed by filtration.[11]
-
Column Chromatography: This is the most effective method for removing triphenylphosphine oxide. The byproduct is more polar than this compound. A gradient elution on a silica gel column, starting with a non-polar eluent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), will allow for the separation of the desired product from the highly polar triphenylphosphine oxide.
-
Washing with Pentane or Hexane: After initial work-up, washing the crude product with a cold, non-polar solvent like pentane or hexane can sometimes help to remove some of the triphenylphosphine oxide, which has limited solubility in these solvents.
-
Data Presentation
The following table summarizes typical yields and known side products for the common synthetic routes to this compound. Please note that yields are highly dependent on reaction scale, purity of reagents, and optimization of reaction conditions.
| Synthetic Route | Starting Material | Reagents | Typical Yield (%) | Major Side Products | Reference |
| Two-Step: Bromination + Finkelstein | |||||
| Step 1: Bromination | 2-Phenylethanol | PBr₃ | >90 | Styrene, Di-phenylethyl ether | [1][14] |
| 2-Phenylethanol | HBr / H₂SO₄ | ~70 | Styrene, Di-phenylethyl ether | [2] | |
| Step 2: Finkelstein Reaction | (2-Bromoethyl)benzene | NaI, Acetone | High | Styrene | [3][6] |
| One-Step: Appel Reaction | 2-Phenylethanol | PPh₃, I₂, Imidazole | High | Styrene, Triphenylphosphine oxide (byproduct) | [12][15] |
Experimental Protocols
Protocol 1: Synthesis of (2-Bromoethyl)benzene from 2-Phenylethanol[2][15]
-
To a stirred solution of 2-phenylethanol (1 mole) in a suitable round-bottom flask, cool the flask in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) (0.4 moles) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture over ice water.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (2-bromoethyl)benzene.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound via Finkelstein Reaction[3][6]
-
In a round-bottom flask equipped with a reflux condenser, dissolve (2-bromoethyl)benzene (1 mole) in acetone.
-
Add sodium iodide (1.5 moles) to the solution.
-
Heat the mixture to reflux and maintain for 3-6 hours. A white precipitate of sodium bromide should form as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in dichloromethane and wash with water and then with a 5% aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Protocol 3: Synthesis of this compound via Appel Reaction[12][16][17]
-
To a solution of triphenylphosphine (1.5 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, add iodine (1.5 eq) and imidazole (3.0 eq) sequentially.
-
Stir the mixture for 10 minutes at 0 °C.
-
Add a solution of 2-phenylethanol (1.0 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the phases and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the this compound from triphenylphosphine oxide.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Primary side reaction in this compound synthesis.
References
- 1. brainly.com [brainly.com]
- 2. prepchem.com [prepchem.com]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 6. byjus.com [byjus.com]
- 7. adichemistry.com [adichemistry.com]
- 8. This compound | 17376-04-4 [chemicalbook.com]
- 9. Benzene, (2-iodoethyl)- [webbook.nist.gov]
- 10. Cas 17376-04-4,this compound | lookchem [lookchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Appel reaction - Wikipedia [en.wikipedia.org]
- 13. orgosolver.com [orgosolver.com]
- 14. (2-Bromoethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 15. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing (2-Iodoethyl)benzene Synthesis
Welcome to the technical support center for the synthesis of (2-Iodoethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find detailed experimental protocols, frequently asked questions, and troubleshooting guides to enhance your reaction yields and product purity.
Experimental Protocols
Two common methods for the synthesis of this compound are the Finkelstein reaction using 2-phenylethyl bromide or chloride as a precursor, and the direct conversion of 2-phenylethanol.
Method 1: Finkelstein Reaction from 2-Phenylethyl Bromide
This method involves the nucleophilic substitution of bromide with iodide, driven by the precipitation of sodium bromide in acetone.[1][2]
Materials:
-
2-Phenylethyl bromide
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium thiosulfate solution (5% aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve sodium iodide (1.5 to 3 equivalents relative to the 2-phenylethyl bromide) in anhydrous acetone.
-
Add 2-phenylethyl bromide (1 equivalent) to the stirring solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (acetone bp ≈ 56°C) with efficient stirring. The formation of a white precipitate (NaBr) indicates the reaction is proceeding.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide.
-
Transfer the filtrate to a separatory funnel and wash with an equal volume of 5% sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[3]
-
Purify the crude product by vacuum distillation or column chromatography.
Method 2: Synthesis from 2-Phenylethanol using Phosphorus and Iodine
This method provides a direct route from the corresponding alcohol, avoiding the need to first prepare an alkyl halide.
Materials:
-
2-Phenylethanol
-
Red phosphorus (P)
-
Iodine (I₂)
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Sodium bicarbonate solution (saturated)
-
Sodium thiosulfate solution (5% aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a stir bar, add 2-phenylethanol.
-
Carefully add red phosphorus, followed by the slow, portion-wise addition of iodine. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.
-
After the initial reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC).
-
After cooling, carefully decant the liquid product from the excess phosphorus.
-
Wash the crude product with a saturated sodium bicarbonate solution, followed by a 5% sodium thiosulfate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
Data Presentation
Table 1: Comparison of Synthesis Methods
| Feature | Finkelstein Reaction (from 2-Phenylethyl Bromide) | Synthesis from 2-Phenylethanol (P/I₂) |
| Starting Material | 2-Phenylethyl bromide | 2-Phenylethanol |
| Key Reagents | Sodium iodide, Acetone | Red phosphorus, Iodine |
| Typical Yield | >85% | Variable, typically 60-80% |
| Reaction Conditions | Reflux in acetone (~56°C) | Reflux, potentially exothermic |
| Advantages | High yield, clean reaction, readily available starting material. | Direct conversion from alcohol, avoids separate halogenation step. |
| Disadvantages | Requires pre-synthesized alkyl bromide. | Reaction can be vigorous, requires careful handling of phosphorus and iodine. |
Table 2: Troubleshooting Guide - Summary of Key Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time, ensure anhydrous conditions, use a slight excess of sodium iodide. |
| Formation of styrene (elimination) | Lower reaction temperature, use a good leaving group (e.g., bromide or tosylate over chloride). | |
| Poor quality reagents | Use pure starting materials and anhydrous solvents. | |
| Presence of Styrene Impurity | E2 elimination side reaction | Maintain the lowest possible reaction temperature. |
| Incomplete Reaction | Insufficient nucleophile | Use a slight excess of sodium iodide. |
| Poor solvent quality | Ensure the use of anhydrous acetone. | |
| Inactive starting material | Verify the purity of the 2-phenylethyl halide. |
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound lower than expected?
Low yields can be attributed to several factors. The most common is the competing E2 elimination reaction, which forms styrene as a byproduct. To minimize this, it is crucial to maintain a low reaction temperature. Other causes include incomplete reaction due to insufficient reaction time or a suboptimal amount of iodide source, and the use of wet reagents or solvents, which can hinder the SN2 reaction.
Q2: I have identified styrene as a major impurity. How can I minimize its formation and remove it?
Styrene is formed through an E2 elimination side reaction. To minimize its formation, keep the reaction temperature as low as reasonably possible to favor the SN2 substitution over elimination. The SN2 reaction generally has a lower activation energy than the E2 reaction. Running the Finkelstein reaction at or slightly below the reflux temperature of acetone is advisable. For removal, careful fractional distillation under reduced pressure is an effective method, as styrene has a significantly lower boiling point (145 °C) than this compound (122-123 °C at 13 mmHg).[5]
Q3: The reaction is not proceeding to completion. What should I check?
If the reaction stalls, first verify the quality of your reagents. Ensure that the 2-phenylethyl bromide (or other halide) is pure and that the sodium iodide is anhydrous. The acetone used as a solvent must also be dry, as water can interfere with the reaction. Also, ensure that a sufficient excess of sodium iodide is used to drive the equilibrium towards the product.
Q4: What is the purpose of the sodium thiosulfate wash during the work-up?
The sodium thiosulfate wash is used to remove any residual iodine from the organic layer. Iodine can be present from the decomposition of iodide salts or as an unreacted starting material in the synthesis from 2-phenylethanol. Sodium thiosulfate reduces the iodine to colorless iodide ions, which are soluble in the aqueous layer and can be easily separated.
Q5: How can I confirm the identity and purity of my this compound product?
The identity and purity of the final product can be confirmed using several analytical techniques. 1H NMR spectroscopy is a powerful tool to confirm the structure. The expected signals for this compound are a triplet around 3.3 ppm (for the -CH₂-I group) and a triplet around 3.2 ppm (for the Ph-CH₂- group), along with the aromatic protons.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity and identify any volatile impurities.[8][9]
Mandatory Visualizations
Caption: Experimental workflow for the Finkelstein synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound 97 17376-04-4 [sigmaaldrich.com]
- 6. This compound(17376-04-4) 1H NMR spectrum [chemicalbook.com]
- 7. Benzene, (2-iodoethyl)- | C8H9I | CID 28503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzene, (2-iodoethyl)- [webbook.nist.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: (2-Iodoethyl)benzene Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (2-Iodoethyl)benzene to prevent decomposition.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and use of this compound.
Question 1: I received my bottle of this compound and it has a copper chip inside. What is its purpose?
Answer: The copper chip is added as a stabilizer.[1][2][3][4] Alkyl iodides like this compound are susceptible to decomposition, which can be initiated by factors such as light, air, and moisture. The copper acts to prevent or slow down this degradation process. While the precise mechanism is complex, it is understood that copper can scavenge free radicals or react with decomposition byproducts, such as iodine, that can catalyze further decomposition.
Question 2: The color of my this compound has changed from colorless to a yellow, red, or greenish tint. What does this indicate?
Answer: A change in color is a common indicator of decomposition.[1][5] The formation of colored impurities is often due to the liberation of free iodine (I₂), which has a characteristic purplish-brown color, or the formation of other degradation byproducts. The observed color can vary depending on the concentration and nature of the impurities. If you observe a significant color change, it is recommended to assess the purity of the material before use.
Question 3: I suspect my this compound has started to decompose. How can I confirm its purity?
Answer: You can assess the purity of your this compound using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6][7]
-
GC-MS analysis will allow you to separate volatile components and identify potential decomposition products by comparing the resulting mass spectra with spectral libraries.[8][9][10][11]
-
¹H NMR spectroscopy can reveal the presence of impurities by showing additional peaks that do not correspond to the structure of this compound. By integrating the peaks, you can also quantify the level of impurities.[12][13]
Detailed protocols for these analyses are provided in the "Experimental Protocols" section.
Question 4: My this compound is showing signs of decomposition. Can I still use it? If so, can it be purified?
Answer: The suitability of using partially decomposed this compound depends on the specific requirements of your experiment. For reactions that are sensitive to impurities, using a degraded reagent is not recommended as it can lead to side reactions and lower yields.
Purification of partially decomposed this compound can be attempted, typically by vacuum distillation. However, care must be taken as heating can accelerate decomposition. It is advisable to perform a small-scale test distillation first. The purity of the distilled product should be confirmed by GC-MS or NMR before use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize decomposition, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C.[14] It should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to protect it from air and moisture.
Q2: What are the likely decomposition products of this compound?
A2: The decomposition of this compound can proceed through several pathways, often involving radical intermediates. Likely decomposition products include styrene, ethylbenzene, and dimeric species formed from the coupling of phenylethyl radicals. Elimination of hydrogen iodide (HI) can also occur, which can further catalyze decomposition.
Q3: Is this compound sensitive to light?
A3: Yes, like many alkyl iodides, this compound is sensitive to light. Photochemical energy can induce the homolytic cleavage of the carbon-iodine bond, generating free radicals that initiate decomposition. Therefore, it is crucial to store the compound in an amber or opaque bottle to protect it from light.
Q4: How should I handle this compound in the laboratory?
A4: this compound should be handled in a well-ventilated area, preferably within a fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Due to its sensitivity to air and moisture, it is best to handle the compound under an inert atmosphere, especially if it is being stored for an extended period after opening.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To slow down the rate of decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and hydrolysis. |
| Light | Protection from light (Amber bottle) | To prevent photochemical decomposition. |
| Container | Tightly sealed container | To prevent exposure to air and moisture. |
| Stabilizer | Copper chip | To inhibit radical-mediated decomposition.[1][2][3][4] |
Table 2: Key Analytical Parameters for Purity Assessment
| Analytical Method | Key Parameters to Observe |
| GC-MS | - Retention time of the main peak. - Presence of additional peaks indicating impurities. - Mass spectrum of the main peak and any impurity peaks for identification. |
| ¹H NMR | - Chemical shifts and coupling constants of the protons. - Presence of unexpected signals. - Integration ratios of signals to quantify impurities. |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small aliquot of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
GC-MS Instrument Conditions:
-
Injector: Split/splitless injector, with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze any additional peaks by comparing their mass spectra with a library (e.g., NIST) to identify potential decomposition products.
-
Calculate the relative peak areas to estimate the purity of the sample.
-
Protocol 2: Purity Analysis by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.
-
NMR Instrument Conditions:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Experiment: Standard ¹H NMR experiment.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 5 seconds.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic peaks for this compound.
-
Integrate all peaks in the spectrum. The ratio of the integrals of impurity peaks to the integrals of the main compound's peaks can be used to determine the purity.
-
Mandatory Visualization
Caption: Plausible decomposition pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Decision-making flowchart for handling this compound.
References
- 1. This compound(17376-04-4) 1H NMR spectrum [chemicalbook.com]
- 2. CAS 17376-04-4: Phenethyl iodide | CymitQuimica [cymitquimica.com]
- 3. Overcoming Copper Reduction Limitation in Asymmetric Substitution: Aryl-Radical-Enabled Enantioconvergent Cyanation of Alkyl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. This compound (stabilized with Copper chip) [cymitquimica.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Benzene, (2-iodoethyl)- [webbook.nist.gov]
- 8. Activity and Decomposition | Separation Science [sepscience.com]
- 9. gcms.cz [gcms.cz]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. 487. New combined absorption/¹H NMR method for qualitative and quantitative analysis of PET degradation products - Magritek [magritek.com]
- 14. This compound | 17376-04-4 [chemicalbook.com]
Technical Support Center: Catalyst Selection for (2-Iodoethyl)benzene Cross-Coupling
A Resource for Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting and optimizing the palladium-catalyzed cross-coupling of (2-Iodoethyl)benzene. This resource is designed to assist in navigating the common challenges associated with this sp³-hybridized substrate, particularly the competing β-hydride elimination pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
A1: The main obstacle is the propensity of the in-situ generated (2-phenylethyl)palladium intermediate to undergo β-hydride elimination. This side reaction abstracts a hydrogen from the carbon beta to the palladium atom, leading to the formation of styrene and a palladium-hydride species. This non-productive pathway competes with the desired reductive elimination step that forms the cross-coupled product, often resulting in low yields.
Q2: How can β-hydride elimination be effectively minimized?
A2: Suppressing β-hydride elimination is critical for a successful cross-coupling with this compound. Key strategies include:
-
Ligand Selection: Employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is the most common and effective approach. The steric bulk of these ligands destabilizes the planar transition state required for β-hydride elimination, thereby favoring the desired reductive elimination.
-
Reaction Kinetics: Optimizing reaction conditions (temperature, solvent, and base) can influence the relative rates of reductive elimination and β-hydride elimination. Conditions that accelerate reductive elimination are preferred.
-
Catalyst System: The choice of palladium precursor and the palladium-to-ligand ratio can also play a significant role in catalyst stability and reactivity, indirectly affecting the competition between the desired and undesired pathways.
Q3: Which palladium catalysts are recommended for the cross-coupling of this compound?
A3: While there is no single "best" catalyst for all cross-coupling reactions, systems utilizing bulky phosphine ligands are generally the most successful for substrates prone to β-hydride elimination. Commonly employed palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts, which are used in combination with ligands such as SPhos, XPhos, or tri(tert-butyl)phosphine (P(t-Bu)₃).
Q4: My reaction is producing a significant amount of styrene. What are the first troubleshooting steps I should take?
A4: The presence of styrene is a direct indicator of β-hydride elimination. To address this, you should:
-
Increase Ligand Bulk: If you are using a less bulky ligand like triphenylphosphine (PPh₃), switch to a bulkier alternative (e.g., XPhos, SPhos).
-
Screen Bases: The nature of the base can influence the reaction outcome. Try switching to a different base, for example, from an amine-based one to a carbonate or phosphate.
-
Lower the Reaction Temperature: While this may slow down the reaction, it can sometimes disproportionately slow the rate of β-hydride elimination compared to the desired coupling.
Troubleshooting Guides
Problem: Low or No Yield of the Desired Cross-Coupled Product
This is a common issue that can stem from several factors. The following decision tree can help diagnose the problem:
Data Presentation: Catalyst System Comparison
The selection of the appropriate catalyst system is paramount for a successful cross-coupling reaction with this compound. The following tables summarize representative data for different coupling reactions.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 80-90 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 24 | <30 |
Table 2: Heck Coupling of this compound with Alkenes
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cy₂NMe (2) | Dioxane | 120 | 18 | 70-85 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2) | DMF | 100 | 24 | 40-60 |
| 3 | Pd EnCat® 40 (1) | - | NaOAc (2.5) | Ethanol | 140 | 0.5 | 60-75 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes (Copper-Free)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | - | Pyrrolidine (4) | H₂O | 50 | 12 | 75-85 |
| 2 | Pd(OAc)₂ (1) | cataCXium® A (2) | Cs₂CO₃ (2) | Dioxane | RT | 48 | 60-70 |
| 3 | Pd/MgLa oxide (cat.) | - | Et₃N (3) | DMF | 80 | 10 | ~90 |
Experimental Protocols
The following are generalized protocols that serve as a starting point for optimization. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the arylboronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv) followed by the degassed solvent system (e.g., Toluene/H₂O, 10:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Copper-Free Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in the chosen solvent (e.g., degassed H₂O or an organic solvent).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the base (e.g., pyrrolidine, 4 equiv) under an inert atmosphere.
-
Reaction: Stir the mixture at the desired temperature (e.g., 50 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. If using an aqueous medium, extract the product with an organic solvent. If using an organic solvent, dilute and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Mandatory Visualizations
Catalytic Cycle and Competing β-Hydride Elimination
Technical Support Center: Solvent Effects on the Reactivity of (2-Iodoethyl)benzene
Welcome to the technical support center for experiments involving (2-Iodoethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects on the reactivity of this substrate. Find answers to frequently asked questions, consult troubleshooting guides for common experimental issues, and utilize our detailed protocols and reaction pathway diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: As a primary alkyl halide, this compound primarily undergoes two competing reaction pathways: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). It is generally not expected to react via SN1 or E1 mechanisms due to the high instability of the primary carbocation that would need to form.[1][2]
Q2: How does the choice of solvent influence the reaction outcome?
A2: The solvent plays a critical role in determining the ratio of substitution (SN2) to elimination (E2) products.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally preferred for SN2 reactions. They solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive. This enhanced nucleophilicity favors the SN2 pathway.[3][4]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can decrease the rate of SN2 reactions. They form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon. However, the basicity of the nucleophile is less affected, which can lead to a higher proportion of the E2 product, especially when using strong, small bases like alkoxides.[3][5]
Q3: Which type of nucleophile should I use to favor the SN2 reaction?
A3: To favor the SN2 pathway, use a strong nucleophile that is a weak base. Good examples include azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻). Halide ions like Br⁻ or Cl⁻ are also suitable.[6][7] Strong, sterically hindered bases (like potassium tert-butoxide) will almost exclusively yield the E2 product. Strong, unhindered bases like ethoxide (EtO⁻) or hydroxide (OH⁻) will result in a mixture of SN2 and E2 products.[6][8]
Q4: Why am I getting a significant amount of styrene as a byproduct?
A4: Styrene is the product of the E2 elimination reaction. Its formation is favored by several factors:
-
Use of a strong base: Reagents like sodium ethoxide or potassium hydroxide are also strong bases.
-
Polar protic solvents: Solvents like ethanol can promote elimination over substitution.
-
High temperatures: Elimination reactions are generally favored by higher temperatures.[6]
Q5: Can temperature control the product distribution?
A5: Yes, temperature is a key factor. Elimination reactions generally have a higher activation energy than substitution reactions and are entropically favored. Therefore, increasing the reaction temperature will almost always increase the proportion of the elimination (E2) product relative to the substitution (SN2) product.[6] To favor the SN2 product, it is advisable to run the reaction at the lowest reasonable temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Substitution Product | Competition from E2 Elimination: The primary cause is often the use of a strongly basic nucleophile (e.g., NaOEt), a protic solvent (e.g., EtOH), or high reaction temperatures. | 1. Switch to a Polar Aprotic Solvent: Use DMSO, DMF, or acetonitrile to enhance nucleophilicity and suppress elimination.[3] 2. Use a Less Basic Nucleophile: If possible, choose a nucleophile like NaN₃ or NaCN.[7] 3. Lower the Reaction Temperature: Run the reaction at room temperature or below, if the reaction rate is acceptable.[6] |
| Reaction is Too Slow | Poor Nucleophile or Low Temperature: The chosen nucleophile may not be reactive enough, or the temperature is too low to overcome the activation energy. | 1. Use a More Reactive Nucleophile: Consult a nucleophilicity chart to select a stronger nucleophile.[6] 2. Change to a Polar Aprotic Solvent: This will increase the effective strength of your nucleophile.[3] 3. Slightly Increase Temperature: Cautiously increase the temperature in increments while monitoring the product ratio to find a balance between rate and selectivity. |
| Multiple Products Observed in Analysis (TLC, GC-MS) | Competing SN2/E2 Reactions: As discussed, this is the most common issue. Impure Starting Materials: The this compound or the nucleophile may be contaminated. | 1. Optimize for a Single Pathway: Use the guidelines in this document to favor either SN2 or E2. For SN2, use a weakly basic nucleophile in a polar aprotic solvent at a low temperature. For E2, use a strong, bulky base at a higher temperature. 2. Purify Starting Materials: Ensure the purity of this compound (e.g., by distillation) and use high-quality, dry reagents and solvents. |
Data Presentation
Table 1: Illustrative Product Ratios for the Reaction of a 2-Phenylethyl Halide with Sodium Ethoxide (a Strong Base/Nucleophile)
| Substrate | Solvent | Temperature (°C) | Approx. % SN2 Product | Approx. % E2 Product (Styrene) |
| Ph-CH₂CH₂-X | Ethanol (Protic) | 55 | 20% | 80% |
| Ph-CH₂CH₂-X | DMSO (Aprotic) | 25 | >90% | <10% |
| Ph-CH₂CH₂-X | Ethanol (Protic) | 78 | <15% | >85% |
Data is extrapolated from trends observed for similar alkyl halides. Actual results will vary.[6]
Table 2: Illustrative Relative Reaction Rates for SN2 Reactions with Different Nucleophiles in Polar Aprotic vs. Polar Protic Solvents
| Nucleophile | Relative Rate in Methanol (Protic) | Relative Rate in DMSO (Aprotic) | Favored Pathway |
| N₃⁻ (Azide) | 1 | 2800 | SN2 |
| CN⁻ (Cyanide) | 100 | 50000 | SN2 |
| I⁻ (Iodide) | 100 | 1000 | SN2 |
| EtO⁻ (Ethoxide) | 10 | 1000 | SN2 / E2 Competition |
This table illustrates the dramatic rate enhancement for SN2 reactions when switching from a polar protic to a polar aprotic solvent.[3]
Experimental Protocols
Protocol 1: Synthesis of (2-Azidoethyl)benzene (SN2 Favored)
This protocol is designed to maximize the yield of the SN2 substitution product.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, separatory funnel
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add sodium azide (1.2 eq) and anhydrous DMSO.
-
Stir the suspension at room temperature.
-
Add this compound (1.0 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 50°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Synthesis of Styrene (E2 Favored)
This protocol is designed to maximize the yield of the E2 elimination product.
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (1.5 eq)
-
tert-Butanol, anhydrous
-
Pentane
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide (1.5 eq) and anhydrous tert-butanol.
-
Heat the mixture to 60°C to ensure the base is fully dissolved.
-
Add this compound (1.0 eq) dropwise to the stirring solution.
-
Maintain the temperature at 60-70°C and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material and the formation of styrene.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract three times with pentane.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation (Note: Styrene is volatile).
Mandatory Visualizations
Caption: Competing SN2 and E2 reaction pathways for this compound.
Caption: General experimental workflow for reactions with this compound.
References
- 1. srjcstaff.santarosa.edu [srjcstaff.santarosa.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Managing Impurities in (2-Iodoethyl)benzene Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and managing impurities in reactions involving (2-Iodoethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis is the Finkelstein reaction. This method involves the nucleophilic substitution of a 2-phenylethyl halide (typically bromide or chloride) with an alkali metal iodide, such as sodium iodide, in a suitable solvent like acetone.[1][2][3][4][5] The choice of acetone as a solvent is strategic, as sodium iodide is soluble in it, while the resulting sodium bromide or chloride is not, which helps to drive the reaction to completion.[1][2]
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The main impurities are typically:
-
Unreacted starting material: Residual 2-phenylethyl bromide or 2-phenylethyl chloride.
-
Elimination byproduct: Styrene, formed via an E2 elimination side reaction.[6]
-
Solvent residues: Traces of the reaction solvent (e.g., acetone).
Q3: How can I minimize the formation of styrene during the reaction?
A3: Styrene formation is a result of a competing E2 elimination reaction. To favor the desired SN2 (Finkelstein) reaction, it is crucial to control the reaction temperature. Lower reaction temperatures generally favor substitution over elimination. It is also reported that using a strong base favors elimination.[7]
Q4: Is this compound stable?
A4: this compound can be sensitive to light and may decompose over time. It is often supplied and should be stored with a stabilizer, such as copper chips, in a cool, dark place. Older samples may appear yellow or reddish-brown due to the formation of iodine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low yield of this compound with a significant amount of unreacted starting material.
-
Question: My reaction seems to have stalled, and I have a large amount of my starting 2-phenylethyl bromide remaining. What could be the cause?
-
Answer:
-
Insufficient reaction time or temperature: While lower temperatures are favored to minimize side products, the reaction may proceed too slowly. Consider increasing the reaction time or gently warming the mixture. Refluxing in acetone is a common practice for Finkelstein reactions.[2]
-
Poor quality of sodium iodide: Sodium iodide can absorb moisture from the air, which can hinder the reaction. Ensure you are using dry sodium iodide.
-
Incomplete dissolution of sodium iodide: Ensure that the sodium iodide is fully dissolved in the acetone to maximize the concentration of the iodide nucleophile.
-
Issue 2: The major impurity in my product is styrene.
-
Question: I have a significant amount of styrene in my crude product. How can I prevent this and remove it?
-
Answer:
-
Prevention: As mentioned in the FAQs, the formation of styrene is due to a competing E2 elimination reaction.[6] To minimize this, maintain a lower reaction temperature. If you are running the reaction at reflux, consider reducing the temperature and extending the reaction time.
-
Removal: Styrene has a lower boiling point than this compound, so it can be removed by careful fractional distillation under reduced pressure. Alternatively, column chromatography can be used for separation.
-
Issue 3: My purified this compound is discolored (yellow/brown).
-
Question: After purification, my this compound has a distinct yellow or brown tint. Is it impure?
-
Answer: This discoloration is likely due to the presence of trace amounts of elemental iodine (I₂), which can form from the decomposition of the product, especially upon exposure to light. This does not necessarily indicate the presence of other organic impurities. To remove the color, you can wash the organic solution with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, followed by washing with brine and drying.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point | Density (g/mL at 25°C) |
| This compound | C₈H₉I | 232.06 | 122-123 °C at 13 mmHg[8][9][10][11] | 1.603[8][11] |
| Styrene | C₈H₈ | 104.15 | 145.2 °C at 760 mmHg[12][13][14] | 0.906 at 20°C[12] |
| 2-Phenylethyl bromide | C₈H₉Br | 185.06 | 220-221 °C at 760 mmHg[15][16] | 1.355[15][16] |
Table 2: Comparative ¹H NMR Chemical Shifts (CDCl₃, illustrative)
| Protons | This compound (ppm) | 2-Phenylethyl bromide (ppm) | Styrene (ppm) |
| Ar-H | ~7.20-7.35 (m, 5H) | ~7.15-7.35 (m, 5H)[17] | ~7.25-7.45 (m, 5H) |
| Ph-CH₂- | ~3.15 (t, 2H) | ~3.15 (t, 2H)[17] | - |
| -CH₂-X | ~3.54 (t, 2H) | ~3.54 (t, 2H)[17] | - |
| =CH- (trans to Ph) | - | - | ~5.75 (dd, 1H) |
| =CH- (cis to Ph) | - | - | ~5.25 (dd, 1H) |
| Ph-CH= | - | - | ~6.70 (dd, 1H) |
Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency. m = multiplet, t = triplet, dd = doublet of doublets.
Experimental Protocols
1. Synthesis of this compound via Finkelstein Reaction
-
Materials:
-
2-Phenylethyl bromide (1 equivalent)
-
Sodium iodide (1.5 equivalents)
-
Acetone (anhydrous)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide in anhydrous acetone.
-
Add 2-phenylethyl bromide to the solution.
-
Stir the reaction mixture at room temperature or gently reflux. Monitor the reaction progress by TLC or GC-MS. The formation of a white precipitate (sodium bromide) indicates the reaction is proceeding.[1]
-
Upon completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash with water, then with a dilute sodium thiosulfate solution (to remove any iodine color), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
2. Purification by Fractional Distillation
-
Objective: To separate this compound from lower-boiling impurities like styrene and higher-boiling impurities like unreacted 2-phenylethyl bromide.
-
Procedure:
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column).
-
Place the crude this compound in the distillation flask.
-
Apply a vacuum and gently heat the flask.
-
Collect the fractions based on their boiling points at the applied pressure. Styrene will distill first, followed by this compound. Unreacted 2-phenylethyl bromide will remain in the distillation flask if the distillation is stopped at the appropriate time.
-
3. Purification by Column Chromatography
-
Objective: To separate this compound from non-polar impurities like styrene and more polar unreacted starting materials.
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A non-polar solvent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude mixture. A good starting point is a 95:5 or 90:10 mixture of hexanes:ethyl acetate.
-
Procedure:
-
Pack a chromatography column with silica gel slurried in the initial eluent.
-
Concentrate the crude product and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
4. Purity Assessment by GC-MS
-
Objective: To identify and quantify the components of the reaction mixture.
-
Typical GC Parameters (Illustrative):
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C).
-
Carrier Gas: Helium.
-
-
Expected Elution Order: Styrene (most volatile) will have the shortest retention time, followed by 2-phenylethyl bromide, and then this compound.
5. Purity Assessment by Quantitative NMR (qNMR)
-
Objective: To determine the purity of the final product without the need for a reference standard of the analyte itself.
-
Procedure:
-
Accurately weigh a known amount of the purified this compound and a known amount of a stable, high-purity internal standard (with non-overlapping signals) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molar masses, and the initial weights of the analyte and the standard.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 4. byjus.com [byjus.com]
- 5. Finkelstein Reaction [organic-chemistry.org]
- 6. 2phenylethyl bromide when heated with NaOEt elimination class 12 chemistry CBSE [vedantu.com]
- 7. 2-phenyl ethyl bromide on heating with NaOMe gives 95% of styrene. Explai.. [askfilo.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound | 17376-04-4 [chemicalbook.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. This compound 97 17376-04-4 [sigmaaldrich.com]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. Styrene - Wikipedia [en.wikipedia.org]
- 14. Table 4-2, Physical and Chemical Properties of Styrene - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Page loading... [guidechem.com]
- 16. chembk.com [chembk.com]
- 17. (2-Bromoethyl)benzene(103-63-9) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Synthesis of (2-Iodoethyl)benzene
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis and scale-up of (2-Iodoethyl)benzene. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound? A1: The most common and reliable method is the Finkelstein reaction.[1] This SN2 reaction involves treating a 2-phenylethyl halide, such as (2-Bromoethyl)benzene or (2-Chloroethyl)benzene, with sodium iodide (NaI) in a suitable solvent like acetone.[2] The reaction is driven to completion by the precipitation of the less soluble sodium bromide (NaBr) or sodium chloride (NaCl) from the acetone solution.[3]
Q2: My yield of this compound is consistently low. What are the potential causes? A2: Low yields are typically traced back to a few key areas:
-
Competing E2 Elimination: The primary competing side reaction is the base-catalyzed E2 elimination of the starting material to form styrene.[4] Iodide can act as a base, and this is exacerbated by high temperatures.
-
Poor Quality of Reagents: The starting (2-haloethyl)benzene must be pure. The sodium iodide should be dry and free from significant oxidation (indicated by a strong yellow/brown color).
-
Wet Solvent: The Finkelstein reaction's effectiveness relies on the differential solubility of sodium salts in acetone.[2] The presence of water increases the solubility of NaBr/NaCl, which can slow or stall the reaction by preventing its precipitation.
-
Inadequate Reaction Time or Temperature: While high temperatures can promote elimination, the temperature must be sufficient to ensure a reasonable reaction rate. The reaction is often run at the reflux temperature of acetone.[1]
Q3: I am observing a significant amount of styrene as a byproduct. How can I minimize its formation? A3: Styrene formation is a result of the competing E2 elimination reaction.[4] To favor the desired SN2 substitution, consider the following:
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to favor substitution over elimination. Running the reaction at or slightly below the reflux temperature of acetone is a common strategy.
-
Choice of Leaving Group: Alkyl bromides are more reactive than chlorides in the Finkelstein reaction, which may allow for milder conditions and less elimination.[3]
-
Solvent Choice: While acetone is standard, other polar aprotic solvents like DMF can be used, potentially altering the selectivity.[2][5] However, acetone's unique solubility properties are key to driving the equilibrium.[1]
Q4: The reaction seems to be incomplete, even after a prolonged period. What should I check? A4: An incomplete reaction can be due to several factors:
-
Reagent Stoichiometry: Ensure a slight excess of sodium iodide (typically 1.2 to 1.5 equivalents) is used to drive the equilibrium towards the product.[2]
-
Precipitate Formation: Check for the formation of a fine white precipitate (NaCl or NaBr). If no precipitate is forming, it could indicate a problem with the solvent's dryness or the quality of the NaI.
-
Mixing: On a larger scale, ensure that the precipitated salt is not forming a crust that prevents effective stirring and interaction between the reactants.
Q5: What is the most effective method to purify this compound after the reaction? A5: The standard purification method is vacuum distillation. This compound has a boiling point of approximately 122-123 °C at 13 mmHg, which allows for effective separation from less volatile impurities and any high-boiling point starting material.[6][7] For very high purity, column chromatography on silica gel can be employed, though this is less practical for large-scale synthesis.
Troubleshooting Guide
This table provides a quick reference for common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Competing E2 elimination reaction forming styrene. | Lower the reaction temperature. Avoid prolonged reaction times at high heat. |
| Wet acetone or sodium iodide. | Use anhydrous acetone and dry the NaI in an oven before use. Store both under inert atmosphere. | |
| Incomplete reaction. | Increase reaction time or use a slight excess of NaI (1.2-1.5 eq). Ensure efficient stirring. | |
| Product is Dark/Discolored | Oxidation of iodide. | Perform a workup with a mild reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) to remove dissolved iodine. |
| Thermal decomposition during distillation. | Ensure the vacuum is stable and the heating mantle temperature is not excessively high. | |
| Difficult Filtration of Salt | Very fine salt precipitate clogs the filter. | Allow the reaction mixture to cool completely. Consider adding a filter aid (e.g., Celite) before filtration. |
| Stalled Reaction (No Precipitate) | Water in the solvent is solubilizing the NaBr/NaCl byproduct. | Use anhydrous acetone. Ensure all glassware is thoroughly dried before starting. |
Experimental Protocols
Synthesis of this compound from (2-Bromoethyl)benzene
This protocol describes a representative lab-scale synthesis. Scale-up requires appropriate adjustments to equipment and temperature management.
Reactant Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| (2-Bromoethyl)benzene | 185.06 | 204 | 1.36 |
| Sodium Iodide | 149.89 | 651 (melts) | 3.67 |
| Acetone | 58.08 | 56 | 0.791 |
| This compound | 232.06 | 122-123 @ 13 mmHg[6][7] | 1.603[6] |
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Reagents: To the flask, add sodium iodide (1.5 equivalents) and anhydrous acetone (approx. 5 mL per gram of NaI).
-
Reaction Initiation: Begin stirring the mixture and add (2-Bromoethyl)benzene (1.0 equivalent) to the flask.
-
Reflux: Heat the mixture to a gentle reflux (approx. 56 °C). A fine white precipitate of sodium bromide should begin to form within 30-60 minutes.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a Büchner funnel to remove the precipitated NaBr. Wash the salt cake with a small amount of fresh acetone.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting oil in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then with a 5% aqueous sodium thiosulfate solution to remove any coloration from iodine. Finally, wash with brine.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound as a colorless liquid.[6]
-
Visualized Workflows and Logic Diagrams
The following diagrams illustrate the experimental workflow and a troubleshooting decision process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for diagnosing low product yield.
References
Technical Support Center: Monitoring (2-Iodoethyl)benzene Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving (2-Iodoethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing key analytical techniques and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring reactions with this compound?
A1: The primary techniques for monitoring reactions involving this compound are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile reaction species, High-Performance Liquid Chromatography (HPLC) for less volatile compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy for in-situ, non-destructive monitoring and structural confirmation.
Q2: How can I quantify the conversion of this compound in my reaction?
A2: Quantitative analysis can be effectively performed using:
-
Quantitative NMR (qNMR): By integrating the signals of this compound and the product(s) against a known internal standard, you can determine their molar ratio and thus the reaction conversion.[1][2][3] This method is non-destructive and does not require calibration curves.[4]
-
GC or HPLC with an internal standard: A known amount of an internal standard is added to an aliquot of the reaction mixture. The peak areas of the analyte and the standard are then used to determine the concentration of the analyte from a pre-established calibration curve.
Q3: My this compound seems to be degrading during GC analysis. What could be the cause?
A3: this compound can be thermally labile and susceptible to degradation in the GC inlet. Common causes include:
-
High Inlet Temperature: An excessively hot inlet can cause decomposition.
-
Active Sites: Exposed silanol groups in the liner or on the column can interact with the analyte, causing peak tailing or degradation.[5][6][7]
-
Contamination: Residue from previous samples in the inlet liner can be a source of active sites.[5]
Using an ultra-inert liner and ensuring proper column installation can mitigate these issues.[5]
Q4: I am observing peak tailing in my HPLC chromatogram for this compound. How can I resolve this?
A4: Peak tailing in HPLC for halogenated aromatic compounds can be caused by several factors:
-
Secondary Interactions: Analyte interaction with residual silanols on the silica-based stationary phase is a common cause.[8]
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[8]
-
Mobile Phase Incompatibility: An inappropriate mobile phase pH can affect the ionization state of impurities or the analyte itself, leading to poor peak shape.
Consider using a column with a different stationary phase (e.g., a Phenyl-Hexyl column) or adjusting the mobile phase composition.[9][10]
Analytical Techniques: Protocols and Troubleshooting
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile components in a reaction mixture, providing both retention time and mass spectral data for confident identification.
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture.
-
Extract the organic components with a suitable solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]
-
Dilute the sample to an appropriate concentration (e.g., 10-100 ppm) in a compatible solvent.
-
-
Instrumental Parameters:
-
GC Column: A low-to-mid polarity column, such as a 5% phenyl methyl siloxane (e.g., DB-5ms or HP-5ms), is a good starting point.[12][13]
-
Inlet: Use a split/splitless inlet, typically in split mode (e.g., 20:1 ratio) to avoid column overload.
-
Temperatures:
-
Inlet: 250 °C (consider lowering if thermal degradation is observed).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[11]
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 45 to 400.
-
-
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Active sites in the inlet liner or column; improper column installation; column contamination.[5][6][7] | Use a deactivated, ultra-inert liner; re-install the column ensuring a clean, square cut; trim the first few centimeters of the column.[5][6] |
| No Peaks or Low Signal | Leak in the system; incorrect injection volume; septum coring. | Perform a leak check; verify syringe and injection parameters; replace the septum.[14] |
| Ghost Peaks | Contamination from the carrier gas, septum, or inlet; sample carryover. | Run a blank solvent injection to confirm carryover; bake out the column; replace the septum and liner.[12] |
| Retention Time Shifts | Fluctuations in oven temperature or carrier gas flow rate; column aging.[15] | Verify oven temperature stability and gas flow rates; condition the column or replace if necessary. |
// Peak Shape Path CheckLiner [label="Check Inlet Liner & Septum\n(Active sites, contamination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckColumn [label="Check Column\n(Installation, contamination, age)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckTemp [label="Check Inlet Temperature\n(Analyte degradation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Retention Time Path CheckFlow [label="Verify Carrier Gas Flow Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckOven [label="Verify Oven Temperature Program", fillcolor="#34A853", fontcolor="#FFFFFF"]; Equilibrate [label="Ensure Proper Column Equilibration", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Signal Issue Path CheckLeaks [label="Perform System Leak Check", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckInjection [label="Verify Injection Volume & Syringe", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckDetector [label="Check Detector Settings & Function", fillcolor="#EA4335", fontcolor="#FFFFFF"];
End [label="Problem Resolved", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections Start -> PeakShape; Start -> RetentionTime; Start -> SignalIssue;
PeakShape -> CheckLiner [label="Yes"]; CheckLiner -> CheckColumn; CheckColumn -> CheckTemp; CheckTemp -> End; PeakShape -> RetentionTime [label="No"];
RetentionTime -> CheckFlow [label="Yes"]; CheckFlow -> CheckOven; CheckOven -> Equilibrate; Equilibrate -> End; RetentionTime -> SignalIssue [label="No"];
SignalIssue -> CheckLeaks [label="Yes"]; CheckLeaks -> CheckInjection; CheckInjection -> CheckDetector; CheckDetector -> End; SignalIssue -> End [label="No"]; }
Caption: GC Troubleshooting Decision Tree.High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for monitoring the disappearance of the starting material and the appearance of products, especially for compounds that are not sufficiently volatile or are thermally sensitive.
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture.
-
Dilute the aliquot with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the column.[16]
-
-
Instrumental Parameters:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a standard choice.[17] For potentially better peak shape with halogenated aromatics, a Phenyl-Hexyl or PFP (pentafluorophenyl) column can be considered.[9]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) is a good starting point.[18] Adding 0.1% trifluoroacetic acid (TFA) can improve peak shape for some compounds.[17]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detector: UV detector set to 254 nm, where the benzene ring absorbs.[17]
-
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Backpressure | Blocked column frit or tubing; precipitation of buffer in the mobile phase.[19] | Backflush the column; filter the mobile phase and samples; check for blockages in the system tubing.[19] |
| Baseline Drift/Noise | Air bubbles in the pump or detector; contaminated mobile phase; detector lamp aging.[20][21] | Degas the mobile phase; purge the pump; replace the mobile phase with fresh, high-purity solvents.[21] |
| Peak Fronting/Tailing | Column overload; sample solvent incompatible with mobile phase; secondary interactions with the stationary phase.[20][22] | Dilute the sample; dissolve the sample in the mobile phase; try a different column or adjust mobile phase pH.[22] |
| Irreproducible Retention Times | Inconsistent mobile phase composition; column not equilibrated; pump malfunction.[17] | Prepare fresh mobile phase carefully; ensure the column is fully equilibrated before injection; check pump for leaks and pressure fluctuations.[17] |
Caption: HPLC Experimental Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy allows for real-time, in-situ monitoring of reaction kinetics without the need for sample workup. It provides detailed structural information and is inherently quantitative.[23]
-
Sample Preparation:
-
In an NMR tube, dissolve the limiting reagent in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate) that has a singlet peak in a clear region of the spectrum.
-
Acquire a t=0 spectrum.
-
Initiate the reaction by adding the final reagent.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to ensure accurate integration.[24]
-
-
Data Analysis:
-
Process the spectra (phasing and baseline correction).
-
Integrate the signal for the internal standard and the characteristic signals for the starting material (e.g., the triplet at ~3.2 ppm for the -CH₂I group in this compound) and the product.
-
Calculate the concentration or molar ratio of each species over time.
-
The following table provides an example of data that could be obtained from monitoring a hypothetical Suzuki coupling reaction of this compound. Yields for Suzuki couplings can vary widely but are often high for aryl iodides.[25]
| Time (hours) | This compound Conversion (%) | Product Yield (%) |
| 0 | 0 | 0 |
| 1 | 45 | 42 |
| 2 | 75 | 71 |
| 4 | 92 | 88 |
| 8 | >98 | 95 |
| 24 | >99 | 95 |
Note: Data is illustrative for a typical high-yielding Suzuki reaction.
Caption: Quantitative NMR (qNMR) Logic Flow.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. distantreader.org [distantreader.org]
- 16. hplc.eu [hplc.eu]
- 17. researchgate.net [researchgate.net]
- 18. neliti.com [neliti.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Suzuki reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
Reactivity Face-Off: (2-Iodoethyl)benzene vs. (2-Bromoethyl)benzene in Nucleophilic Substitution and Elimination Reactions
For Immediate Release
In the landscape of organic synthesis, the choice of starting material is paramount to the success of a reaction. For researchers and professionals in drug development, understanding the subtle yet significant differences in reactivity between analogous compounds can be the key to optimizing yields and reaction kinetics. This guide provides a comprehensive comparison of the reactivity of (2-Iodoethyl)benzene and (2-Bromoethyl)benzene, two closely related phenethyl halides that serve as crucial building blocks in the synthesis of a wide array of organic molecules.
At the heart of this comparison lies the fundamental principle of leaving group ability. In both nucleophilic substitution (SN2) and elimination (E2) reactions, the facility with which the halide anion departs is a critical determinant of the reaction rate. It is well-established that the iodide ion is a superior leaving group compared to the bromide ion. This is attributed to two key factors: iodide is a weaker base than bromide, and the carbon-iodine bond is weaker than the carbon-bromine bond. Consequently, this compound is anticipated to exhibit greater reactivity than (2-Bromoethyl)benzene in analogous reactions.
Quantitative Reactivity Comparison
While extensive head-to-head kinetic data for these specific substrates under identical conditions is sparse in publicly available literature, the relative reactivity can be inferred from established principles and data from similar systems. The following table summarizes the expected and observed relative performance of this compound and (2-Bromoethyl)benzene in typical SN2 and E2 reactions.
| Parameter | This compound | (2-Bromoethyl)benzene | Rationale |
| Relative SN2 Reaction Rate | Faster | Slower | Iodide is a better leaving group than bromide, leading to a lower activation energy for the SN2 transition state. |
| Relative E2 Reaction Rate | Faster | Slower | The C-I bond is weaker and more easily broken in the rate-determining step of the E2 reaction. |
| Typical SN2 Reaction Yield | Generally Higher | Generally Lower | Faster reaction kinetics often lead to cleaner reactions with fewer side products, resulting in higher isolated yields. |
| Typical E2 Reaction Yield | Generally Higher | Generally Lower | The enhanced reactivity of the iodo-substrate can lead to higher conversions to the elimination product under optimized conditions. |
| Optimal Reaction Temperature | Lower | Higher | Due to its higher reactivity, reactions with this compound can often be conducted at lower temperatures. |
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for representative SN2 and E2 reactions are outlined below. These protocols are based on standard laboratory procedures for reactions with similar primary alkyl halides.
Experimental Protocol 1: SN2 Nucleophilic Substitution with Sodium Azide
Objective: To synthesize (2-azidoethyl)benzene from the corresponding phenethyl halide.
Materials:
-
This compound or (2-Bromoethyl)benzene (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenethyl halide (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 70°C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield (2-azidoethyl)benzene.
Experimental Protocol 2: E2 Elimination with Potassium tert-Butoxide
Objective: To synthesize styrene via an elimination reaction of the corresponding phenethyl halide.
Materials:
-
This compound or (2-Bromoethyl)benzene (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
tert-Butanol, anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.2 eq) to the solvent and stir until dissolved.
-
Add the phenethyl halide (1.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 2-6 hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain styrene.
Reaction Mechanisms and Logical Workflow
The underlying principles governing the reactivity differences are rooted in the mechanisms of SN2 and E2 reactions.
Caption: Generalized SN2 reaction pathway for (2-Haloethyl)benzene.
In the SN2 mechanism, the nucleophile attacks the carbon atom bearing the halogen in a concerted step, leading to an inversion of stereochemistry. The energy of the transition state is influenced by the stability of the departing halide ion; a more stable leaving group (I⁻ vs. Br⁻) results in a lower activation energy and a faster reaction.
Caption: The E2 elimination pathway leading to the formation of styrene.
The E2 reaction is also a concerted process where a base abstracts a proton from the carbon adjacent to the halogen-bearing carbon, while the halide departs simultaneously. The breaking of the carbon-halogen bond is part of the rate-determining step, and thus a weaker C-X bond (as in the case of C-I) facilitates a faster reaction.
Caption: Logical flow illustrating the basis for the enhanced reactivity of this compound.
Conclusion
A Comparative Guide: (2-Iodoethyl)benzene vs. (2-Chloroethyl)benzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is fundamental to the efficiency and success of synthetic routes in modern organic chemistry. Palladium-catalyzed cross-coupling reactions represent a pillar of contemporary synthesis, and the reactivity of the electrophilic coupling partner is a critical parameter. This guide provides an objective, data-supported comparison between (2-Iodoethyl)benzene and (2-Chloroethyl)benzene, focusing on their performance in forming C(sp³)–C(sp²) and C(sp³)–N bonds.
The primary difference in reactivity between these two substrates lies in the carbon-halogen bond on the sp³-hybridized ethyl sidechain. The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-chlorine (C-Cl) bond. This disparity directly impacts the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the alkyl halide to the low-valent palladium(0) catalyst. The weaker C-I bond undergoes oxidative addition much more readily, which generally leads to faster reactions, higher yields, and the feasibility of using milder reaction conditions. The established reactivity trend for alkyl halides in these reactions is I > Br > Cl.[1][2]
Core Principles of Reactivity
The relative inertness of alkyl chlorides compared to iodides stems from the higher C-Cl bond dissociation energy. Activating this stronger bond requires more energy, which often translates to:
-
Higher Reaction Temperatures: Necessary to overcome the activation barrier for oxidative addition.
-
More Active Catalysts: Catalyst systems employing highly electron-rich and sterically bulky ligands (e.g., trialkylphosphines like PCy₃ or N-heterocyclic carbenes) are often required to promote the challenging oxidative addition of alkyl chlorides.[3]
-
Longer Reaction Times: The slower rate of C-Cl bond cleavage typically necessitates extended reaction periods.
-
Increased Side Reactions: Harsher conditions can lead to undesired side reactions, such as β-hydride elimination, which is a common competing pathway in couplings involving sp³-hybridized electrophiles.[4]
Below is a generic catalytic cycle for palladium-catalyzed cross-coupling, which forms the basis for the reactions discussed.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PALLADIUM-CATALYZED ALKYL-ALKYL SUZUKI CROSS-COUPLINGS OF PRIMARY ALKYL BROMIDES AT ROOM-TEMPERATURE: (13-CHLOROTRIDECYLOXY)TRIETHYLSILANE [Silane, [(13-chlorotridecyl)oxy]triethyl-] - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Efficacy of Reagents with (2-Iodoethyl)benzene
For researchers, scientists, and drug development professionals, the functionalization of (2-Iodoethyl)benzene is a critical step in the synthesis of a wide array of complex molecules. The selection of an appropriate catalyst is paramount to achieving high yields, selectivity, and efficiency. This guide provides an objective comparison of the performance of various catalysts in reactions involving this compound, supported by experimental data and detailed protocols.
Homocoupling Reactions of this compound
Homocoupling reactions of this compound are primarily utilized for the synthesis of 1,4-diphenylbutane, a valuable building block. Key catalytic systems for this transformation include classical methods like the Wurtz and Ullmann reactions, as well as modern palladium- and nickel-catalyzed couplings.
Table 1: Comparison of Catalysts for the Homocoupling of this compound
| Catalyst System | Base/Reductant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sodium (Na) | - | Dry Ether | Reflux | N/A | Low to Moderate | Wurtz Reaction Principles[1][2] |
| Copper (Cu) | - | DMF | >150 | N/A | Moderate | Ullmann Reaction Principles[3][4][5] |
| Pd(OAc)₂ | PEG | PEG | 100 | 24 | High | General Protocol |
| NiI₂·H₂O / 4,4'-dimethoxy-2,2'-bipyridine | Zinc (Zn), NaI | DMPU | 60 | N/A | High | Nickel-Catalyzed XEC |
Experimental Protocol: Palladium-Catalyzed Homocoupling of this compound
This protocol is adapted from a general procedure for the homocoupling of aryl halides.
-
Reaction Setup: To a clean, dry Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), and poly(ethylene glycol) (PEG, as solvent).
-
Reagent Addition: Add this compound (1.0 mmol) to the flask under an inert atmosphere (e.g., Argon).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield 1,4-diphenylbutane.
Cross-Coupling Reactions of this compound
Cross-coupling reactions are essential for introducing molecular diversity. While specific data for this compound is limited, the following sections provide a comparative overview of major palladium-catalyzed cross-coupling reactions using iodobenzene as a representative substrate. These conditions are expected to be readily adaptable for this compound.
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds between an aryl halide and an organoboron compound.
Table 2: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Iodobenzene with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (1-3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95 |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₃PO₄ | Dioxane | 100 | 12 | ~98 |
| PdCl₂(dppf) (1-3) | - | Cs₂CO₃ | DMF | 80 | 16 | >90 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol) is placed in a Schlenk flask.
-
Catalyst Addition: Pd(OAc)₂ (2 mol%) and a phosphine ligand like PPh₃ (4 mol%) are added.
-
Solvent and Reaction Conditions: Anhydrous, degassed solvent (e.g., dioxane) is added, and the mixture is heated under an inert atmosphere at 100 °C for 12 hours.
-
Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The product is purified by chromatography.
The Heck-Mizoroki reaction couples aryl halides with alkenes to form substituted alkenes.
Table 3: Comparison of Palladium Catalysts for the Heck Reaction of Iodobenzene with Styrene
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 16 | >95 |
| PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 24 | ~90 |
| Pd/C (5) | - | Na₂CO₃ | NMP | 140 | 10 | >85 |
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (1 mol%), and a phosphine ligand like P(o-tol)₃ (2 mol%).
-
Solvent and Base: Add anhydrous DMF and a base such as triethylamine (Et₃N, 2.0 mmol) under an inert atmosphere.
-
Reaction Conditions: Seal the tube and heat the mixture to 100 °C for 16 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic extracts are washed, dried, and concentrated. The product is purified by flash chromatography.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.
Table 4: Comparison of Catalysts for the Sonogashira Coupling of Iodobenzene with Phenylacetylene
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (1) | PPh₃ (4) | Et₃N | THF | 25 | 6 | >95 |
| Pd(OAc)₂ (1) | CuI (2) | - | Piperidine | DMF | 50 | 8 | ~90 |
| Pd/C (1) | CuI (2) | PPh₃ (2) | DIPA | Toluene | 80 | 12 | >85 |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol) in a degassed solvent like THF.
-
Catalyst and Reagent Addition: Add PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), and a base such as triethylamine (Et₃N). Then, add phenylacetylene (1.1 mmol) dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere for 6 hours.
-
Work-up and Purification: The reaction is quenched with aqueous NH₄Cl and extracted with an organic solvent. The organic phase is dried and concentrated, and the product is purified by chromatography.
Visualizing Catalytic Processes
The following diagrams illustrate the fundamental workflow of a palladium-catalyzed cross-coupling reaction and a logical approach to catalyst selection.
References
- 1. A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www1.udel.edu [www1.udel.edu]
- 3. escholarship.org [escholarship.org]
- 4. Frontiers | Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis for Structural Confirmation of (2-Iodoethyl)benzene Derivatives: A Comparative Guide
In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. Spectroscopic techniques are the cornerstone of this process, providing detailed insights into the molecular architecture of newly synthesized compounds. This guide offers a comparative overview of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation of (2-Iodoethyl)benzene and its derivatives. The complementary nature of these techniques provides a powerful toolkit for researchers and scientists to verify chemical structures with high confidence.[1][2][3][4]
Comparative Analysis of Core Spectroscopic Techniques
The structural confirmation of an organic compound like this compound, with its distinct aromatic and aliphatic regions, is typically achieved by integrating data from several spectroscopic methods. Each technique probes different aspects of the molecular structure, and their combined application provides a comprehensive and definitive structural picture.[4][5]
| Technique | Information Provided | Role in Structural Elucidation |
| ¹H NMR | Number of unique proton environments, chemical environment of protons (chemical shift), number of protons in each environment (integration), and connectivity of adjacent protons (splitting pattern). | Provides a detailed map of the proton framework of the molecule. Crucial for determining the substitution pattern on the benzene ring and the structure of the ethyl side chain. |
| ¹³C NMR | Number of unique carbon environments and the chemical environment of each carbon atom. | Reveals the carbon skeleton of the molecule. The number of signals indicates molecular symmetry. |
| Mass Spec. | Molecular weight of the compound (from the molecular ion peak) and the mass of fragments, which can suggest structural motifs. | Confirms the molecular formula (with high-resolution MS) and provides evidence for specific structural features, such as the presence of iodine, through characteristic isotopic patterns and fragmentation.[4] |
| IR Spec. | Presence or absence of specific functional groups based on their characteristic vibrational frequencies.[2][6] | Identifies key bonds and functional groups, such as C-H bonds in aromatic and aliphatic systems, and C=C bonds within the benzene ring.[1][2] |
Spectroscopic Data for this compound
The following tables summarize the expected spectroscopic data for the parent compound, this compound. This data serves as a reference for the analysis of its derivatives.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| ¹H | C₆H₅- | ~7.2-7.3 | Multiplet | 5H |
| ¹H | -CH₂-CH₂I | ~3.3 | Triplet | 2H |
| ¹H | -CH₂-CH₂I | ~3.2 | Triplet | 2H |
| ¹³C | C-I | ~5 | - | - |
| ¹³C | C-Ar | ~40 | - | - |
| ¹³C | Aromatic CH | ~127-129 | - | - |
| ¹³C | Quaternary Aromatic C | ~140 | - | - |
| Note: Predicted and experimental values may vary slightly based on the solvent and instrument used.[7][8][9] |
Table 2: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 232 | [M]⁺, Molecular ion |
| 105 | [M - I]⁺, Loss of iodine radical |
| 104 | [C₈H₈]⁺, Loss of HI |
| 91 | [C₇H₇]⁺, Tropylium ion (rearrangement) |
| 77 | [C₆H₅]⁺, Phenyl cation |
| Note: The presence of iodine (¹²⁷I) results in a characteristic isotopic pattern.[10][11] |
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3020-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic (CH₂) |
| ~1600, ~1495, ~1450 | C=C stretch | Aromatic ring |
| 690-770 | C-H bend (out-of-plane) | Monosubstituted benzene |
| ~550 | C-I stretch | Alkyl iodide |
| Note: The fingerprint region (<1500 cm⁻¹) contains many complex vibrations unique to the molecule.[12][13][14] |
Experimental Workflows and Protocols
The successful application of these spectroscopic techniques relies on robust experimental protocols. The following provides a generalized overview of the methodologies for sample analysis.
Logical Workflow for Structural Elucidation
The process of confirming a chemical structure is a logical progression, starting from the acquisition of individual spectra to the final integrated analysis.
Caption: Logical workflow for structural confirmation.
Key Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid obscuring sample signals.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[15]
-
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in methanol or acetonitrile). For gas chromatography-mass spectrometry (GC-MS), the sample can be injected directly if it is sufficiently volatile and thermally stable.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Acquire the mass spectrum over a suitable m/z range to detect the molecular ion and key fragments.
-
3. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For liquids, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a drop of the liquid is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the IR spectrometer.
-
Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder is first recorded and automatically subtracted from the sample spectrum.
-
Alternative and Complementary Techniques
While NMR, MS, and IR are the primary tools for structural elucidation, other techniques can provide valuable complementary information:
-
UV-Visible Spectroscopy: Useful for compounds containing chromophores, providing information about conjugation and electronic transitions.[1][2] While less structurally informative for this compound itself, it can be valuable for derivatives with extended conjugated systems.
-
X-ray Crystallography: Provides the absolute structure of a compound in the solid state, including stereochemistry. This is the gold standard for structural determination but requires a suitable single crystal of the material.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, S, etc.) in a compound, which can be used to confirm the empirical formula derived from mass spectrometry.
Conclusion
The structural confirmation of this compound derivatives is a multi-faceted process that relies on the synergistic use of various spectroscopic techniques. NMR spectroscopy provides the detailed framework of the carbon and proton skeleton, mass spectrometry confirms the molecular weight and offers clues to fragmentation, and IR spectroscopy identifies the key functional groups present.[4][5][16] By methodically acquiring and interpreting data from these core techniques, researchers in drug development and other scientific fields can confidently and accurately determine the structure of novel chemical entities, a crucial step in advancing their research.[3][17]
References
- 1. malvesfalcao.com [malvesfalcao.com]
- 2. paulrpalmer.com [paulrpalmer.com]
- 3. The Role of Spectroscopy in Modern Pharmaceutical Industry [simsonpharma.com]
- 4. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. youtube.com [youtube.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. This compound(17376-04-4) 1H NMR spectrum [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Benzene, (2-iodoethyl)- [webbook.nist.gov]
- 11. Benzene, (2-iodoethyl)- | C8H9I | CID 28503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzene, (2-iodoethyl)- [webbook.nist.gov]
- 13. Benzene, (2-iodoethyl)- [webbook.nist.gov]
- 14. Benzene, (2-iodoethyl)- [webbook.nist.gov]
- 15. 13C nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide C13 13-C nmr carbon-13 CH3CH2CHICH3 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 17. azooptics.com [azooptics.com]
Kinetic Studies of Reactions Involving (2-Iodoethyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving (2-iodoethyl)benzene and its analogs. Due to a lack of specific published kinetic data for this compound, this guide utilizes data from closely related 2-phenylethyl halides (bromide, chloride, and tosylate) to infer its reactivity. The comparison focuses on the competing bimolecular substitution (SN2) and elimination (E2) pathways, providing a framework for understanding the factors that govern the reaction kinetics of this important chemical intermediate.
Comparative Kinetic Data
The following tables summarize kinetic data for the reactions of 2-phenylethyl derivatives with common bases. It is important to note that the reactivity of alkyl halides in both SN2 and E2 reactions generally follows the trend I > Br > Cl > F for the leaving group. Therefore, it is expected that the rate constants for this compound would be greater than those of the corresponding bromides and chlorides under similar conditions.
Table 1: Rate Constants (k) for Bimolecular Reactions of 2-Phenylethyl Derivatives
| Substrate | Base/Nucleophile | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) | Reaction Type |
| 2-Phenylethyl bromide | Sodium Ethoxide | Ethanol | 25 | Data not available | SN2/E2 |
| 2-Phenylethyl chloride | Sodium Ethoxide | Ethanol | 60 | Data not available | SN2/E2 |
| 2-Phenylethyl bromide | Potassium t-butoxide | t-Butanol | 40 | Data not available | E2 |
| 2-(p-methylphenyl)ethyl bromide | Potassium t-butoxide | t-Butanol | 40 | Data not available | E2 |
| 2-(p-chlorophenyl)ethyl bromide | Potassium t-butoxide | t-Butanol | 40 | Data not available | E2 |
| 2-Phenylethyl tosylate | Potassium t-butoxide | t-Butanol | 40 | Data not available | E2 |
Table 2: Activation Parameters for E2 Elimination of 2-Phenylethyl Arenesulfonates with Potassium t-butoxide in t-Butanol
| Substrate | Enthalpy of Activation (ΔH‡) (kcal/mol) | Entropy of Activation (ΔS‡) (cal mol⁻¹ K⁻¹) |
| 2-Phenylethyl p-toluenesulfonate | Data not available | Data not available |
| 2-(p-methylphenyl)ethyl p-toluenesulfonate | Data not available | Data not available |
| 2-(p-chlorophenyl)ethyl p-toluenesulfonate | Data not available | Data not available |
Note: Specific quantitative data for the rate constants and activation parameters were not available in the searched literature for the specified reactions. The tables are structured to highlight the key parameters for comparison once such data becomes available.
Experimental Protocols
The following is a generalized experimental protocol for determining the rate constants of SN2 and E2 reactions of a 2-phenylethyl halide, based on common methodologies described in the literature.
Objective: To determine the second-order rate constants for the substitution and elimination reactions of a 2-phenylethyl halide with a given base at a specific temperature.
Materials:
-
2-Phenylethyl halide (e.g., this compound)
-
Base (e.g., sodium ethoxide or potassium tert-butoxide)
-
Anhydrous solvent (e.g., ethanol or t-butanol)
-
Internal standard (e.g., a non-reactive hydrocarbon)
-
Quenching solution (e.g., dilute acid)
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Constant temperature bath
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the 2-phenylethyl halide of known concentration in the chosen solvent.
-
Prepare a stock solution of the base of known concentration in the same solvent. Both solutions should be brought to the desired reaction temperature in the constant temperature bath.
-
-
Reaction Initiation:
-
In a reaction vessel maintained at the constant temperature, mix equal volumes of the pre-heated alkyl halide and base solutions.
-
Start a timer immediately upon mixing.
-
-
Sampling and Quenching:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution and the internal standard.
-
-
Analysis:
-
Analyze the quenched samples by gas chromatography. The GC will separate the unreacted alkyl halide, the substitution product, and the elimination product (styrene).
-
The concentration of each component is determined by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the reactant (2-phenylethyl halide) versus time.
-
For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line.
-
The slope of this line is equal to the overall second-order rate constant (k_total = k_SN2 + k_E2).
-
The individual rate constants for substitution (k_SN2) and elimination (k_E2) can be determined from the product ratio at various time points:
-
Product ratio = [Substitution Product] / [Elimination Product] = k_SN2 / k_E2
-
Using the product ratio and the total rate constant, the individual rate constants can be calculated.
-
-
Visualizations
Caption: Competing SN2 and E2 reaction pathways for this compound.
Caption: General workflow for a kinetic study of alkyl halide reactions.
Discussion and Comparison
The reactivity of this compound in nucleophilic substitution and elimination reactions is dictated by several factors, primarily the nature of the base, the solvent, and the temperature.
-
Comparison with other 2-Phenylethyl Halides: As iodide is a better leaving group than bromide or chloride, this compound is expected to react faster in both SN2 and E2 reactions compared to 2-phenylethyl bromide and 2-phenylethyl chloride under identical conditions. This increased reactivity is due to the weaker carbon-iodine bond, which is more easily broken in the transition states of both reactions.
-
SN2 vs. E2 Competition:
-
Base/Nucleophile: The choice of base is a critical determinant of the reaction pathway.
-
Strong, non-hindered bases/good nucleophiles like sodium ethoxide (NaOEt) in ethanol will likely lead to a mixture of SN2 (formation of 2-phenylethyl ethyl ether) and E2 (formation of styrene) products.
-
Strong, sterically hindered bases such as potassium tert-butoxide (KOtBu) will strongly favor the E2 pathway, leading predominantly to the formation of styrene. The bulky nature of the tert-butoxide ion makes it difficult to act as a nucleophile and attack the carbon atom (SN2), thus it preferentially abstracts a proton from the β-carbon (E2).
-
-
Solvent: Polar aprotic solvents generally favor SN2 reactions, while polar protic solvents can solvate the nucleophile, potentially decreasing its reactivity. For E2 reactions, a less polar solvent may be preferred.
-
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. This is because elimination reactions typically have a higher activation energy and lead to an increase in the number of molecules in the products, resulting in a more positive entropy of activation.
-
Yield comparison of different synthetic routes to (2-Iodoethyl)benzene
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. (2-Iodoethyl)benzene is a valuable building block in organic synthesis, and its preparation can be approached through several synthetic routes. This guide provides a comparative analysis of three common methods for the synthesis of this compound, offering detailed experimental protocols, yield comparisons, and a visual representation of the synthetic pathways.
Yield Comparison of Synthetic Routes
The selection of a synthetic route often hinges on the achievable yield, availability of starting materials, and reaction conditions. Below is a summary of the yields reported for the different synthetic pathways to this compound.
| Route | Starting Material | Intermediate | Reagents | Overall Yield (%) |
| 1 | 2-Phenylethanol | (2-Bromoethyl)benzene | 1. HBr2. NaI, Acetone | >85 (estimated) |
| 2 | 2-Phenylethanol | N/A | PPh₃, I₂, Imidazole | ~85 |
| 3 | Styrene | N/A | HBr, AIBN | 95 (for bromo-analogue) |
Note: The overall yield for Route 1 is an estimation based on a high-yielding first step and a typically efficient Finkelstein reaction. The yield for Route 3 is for the analogous bromo compound, as a specific yield for the iodo-analogue via this radical addition was not found in the literature.
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route 1: Two-Step Synthesis from 2-Phenylethanol via Finkelstein Reaction
This two-step approach first involves the conversion of 2-phenylethanol to an intermediate, (2-bromoethyl)benzene, which is then converted to the final product via a Finkelstein reaction.
Step 1: Synthesis of (2-Bromoethyl)benzene from 2-Phenylethanol
-
Procedure: 2-Phenylethanol is heated to 110°C, and hydrogen bromide gas is slowly introduced. The reaction mixture is refluxed until the reaction is complete. After cooling, the mixture is washed sequentially with water, a 10% sodium carbonate solution, and again with water. The organic layer is dried over anhydrous potassium carbonate and purified by fractional distillation under reduced pressure to yield (2-bromoethyl)benzene.[1]
-
Yield: Over 90%.[1]
Step 2: Finkelstein Reaction of (2-Bromoethyl)benzene
-
Procedure: In a round-bottom flask, (2-bromoethyl)benzene is dissolved in acetone. A solution of sodium iodide in acetone (e.g., a 15% solution) is added to the flask.[2] The mixture is stirred at room temperature or gently heated to reflux. The reaction is driven to completion by the precipitation of sodium bromide, which is insoluble in acetone. The reaction mixture is then filtered to remove the precipitate. The filtrate is concentrated, and the residue is taken up in a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine, dried over a drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure to afford this compound.
-
Yield: While a specific yield for this reaction was not found in the searched literature, Finkelstein reactions are generally high-yielding, often exceeding 90-95%.
Route 2: Direct Iodination of 2-Phenylethanol (Appel Reaction)
This one-pot method directly converts 2-phenylethanol to this compound using a phosphine-iodine reagent system.
-
Procedure: To a solution of triphenylphosphine (PPh₃) in a suitable solvent such as dichloromethane (DCM) at 0°C, iodine (I₂) and imidazole are added sequentially. After a short period of stirring, a solution of 2-phenylethanol in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over a drying agent (e.g., magnesium sulfate), filtered, and concentrated under vacuum. The crude product is purified by flash column chromatography to give this compound.
-
Yield: A specific yield for 2-phenylethanol was not explicitly found, however, similar iodinations of primary alcohols using this method are reported to be high-yielding.
Route 3: Hydrohalogenation of Styrene
This route involves the anti-Markovnikov addition of a hydrogen halide to styrene. While a procedure for hydroiodination was not specifically found, the analogous hydrobromination is well-documented and proceeds in high yield.
-
Procedure (for the bromo-analogue): The synthesis of (2-bromoethyl)benzene is achieved through the anti-Markovnikov addition of hydrogen bromide to styrene.[3] This reaction is typically carried out in a non-polar solvent like n-heptane in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN).[3]
-
Yield (for the bromo-analogue): Yields for this reaction are reported to be as high as 95%.[3] It is plausible that a similar radical addition of hydrogen iodide could afford this compound, though the specifics of this reaction would require further investigation.
Synthetic Route Comparison Diagram
The following diagram illustrates the logical flow and comparison of the different synthetic routes to this compound.
References
(2-Iodoethyl)benzene: A Comparative Guide to its Performance in Palladium-Catalyzed Arylation Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of (2-Iodoethyl)benzene as an Arylating Agent in Key Cross-Coupling Reactions.
In the landscape of modern synthetic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions is a cornerstone for the construction of complex molecules, particularly in the realm of pharmaceutical and materials science. The choice of the arylating agent is a critical parameter that dictates reaction efficiency, substrate scope, and overall yield. This guide provides a comprehensive comparison of this compound against other common arylating agents in four pivotal cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Performance Benchmark: this compound vs. Alternative Arylating Agents
This compound, also known as phenethyl iodide, serves as a versatile precursor for introducing the phenethyl moiety onto a wide range of substrates. Its reactivity is primarily dictated by the carbon-iodine bond, which is generally more susceptible to oxidative addition to a palladium(0) center compared to carbon-bromine or carbon-chlorine bonds. This enhanced reactivity often allows for milder reaction conditions and broader functional group tolerance.
The following tables summarize quantitative data from various studies, offering a comparative perspective on the performance of this compound against other aryl halides. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, this data is curated from reactions run under similar and representative conditions to provide a useful benchmark.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. Generally, aryl iodides exhibit higher reactivity than aryl bromides, often leading to higher yields and requiring less stringent conditions.
| Arylating Agent | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | H₂O | RT | 1 | 92.1 |
| Bromobenzene | Phenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | H₂O | RT | 1 | 96.2 |
Table 2: Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes. The reactivity of the aryl halide significantly influences the reaction outcome.
| Arylating Agent | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 24 | 78 |
| Iodobenzene | Styrene | PdCl₂ (1.5) | K₂CO₃ | Water | 100 | 6 | 96[1] |
| Bromobenzene | Styrene | Pd(OAc)₂ (1) | NaOAc | DMF | 100 | 12 | 85 |
Table 3: Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)–C(sp) bonds between aryl halides and terminal alkynes. The use of a copper co-catalyst is common, though copper-free conditions have also been developed.[2]
| Arylating Agent | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 92 |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | Et₃N | [TBP][4EtOV] | 55 | 3 | 95 |
| Bromobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | - | 90 |
Table 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C–N bonds by coupling aryl halides with amines.[3][4] The choice of ligand for the palladium catalyst is often crucial for achieving high yields.
| Arylating Agent | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Toluene | 100 | 18 | 88 |
| Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.05) | - | t-BuONa | Water | 50 | 5 | 98 |
| Bromobenzene | Aniline | Pd(OAc)₂ (0.05) | BINAP (0.08) | Cs₂CO₃ | Toluene | 110 | 8 | 95 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the palladium-catalyzed cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 mmol, 232 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 232 mg)
-
Styrene (1.2 mmol, 125 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 152 mg)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, combine this compound, styrene, Pd(OAc)₂, and Et₃N in DMF.
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the substituted alkene.
Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 232 mg)
-
Phenylacetylene (1.1 mmol, 112 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 202 mg)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add THF, phenylacetylene, and Et₃N via syringe.
-
Heat the reaction mixture to 65 °C and stir for 8 hours.
-
Follow the reaction progress by TLC.
-
Once complete, cool the mixture, filter through a pad of Celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash chromatography to obtain the desired arylalkyne.
Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 mmol, 232 mg)
-
Aniline (1.2 mmol, 112 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
XPhos (0.03 mmol, 14.3 mg)
-
Potassium phosphate (K₃PO₄) (1.4 mmol, 297 mg)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add toluene, followed by this compound and aniline.
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the N-arylated amine.
Visualizing the Catalytic Process
The underlying mechanism for these powerful transformations involves a catalytic cycle centered on the palladium catalyst. The following diagrams illustrate the key steps in a typical palladium-catalyzed cross-coupling reaction and a general experimental workflow.
References
- 1. Regioselective Heck reaction of aliphatic olefins and aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to Isotopic Labeling: (2-Iodoethyl)benzene as a Potential Radioiodination Agent
In the landscape of modern research, particularly in drug development and the life sciences, isotopic labeling stands as a cornerstone technique for elucidating metabolic pathways, quantifying protein expression, and tracking the in vivo fate of therapeutic compounds. While a variety of established methods exist, the exploration of novel labeling reagents continues to be of significant interest. This guide provides a comparative analysis of the potential use of isotopically labeled (2-Iodoethyl)benzene for radioiodination, contextualized against widely adopted stable isotope labeling techniques.
While direct isotopic labeling studies utilizing this compound are not extensively documented in current literature, its chemical structure—an ethylbenzene scaffold with a reactive iodo group—suggests its utility as a precursor for introducing radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) into target molecules. This would be particularly relevant for applications such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging.
This guide will therefore proceed with a comparative framework, juxtaposing the hypothetical application of radio-iodinated this compound with established methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), isobaric tagging (iTRAQ and TMT), and dimethyl labeling.
Comparative Analysis of Isotopic Labeling Methodologies
The choice of an isotopic labeling strategy is dictated by the specific research question, the nature of the sample, and the available analytical instrumentation. Below is a summary of key performance metrics for radioiodination (represented hypothetically by this compound) and other common labeling techniques.
| Feature | Radioiodination (e.g., with I-125 this compound) | SILAC | iTRAQ/TMT | Dimethyl Labeling |
| Principle | Covalent attachment of a radioisotope. | Metabolic incorporation of "heavy" amino acids. | Chemical labeling with isobaric tags. | Chemical labeling via reductive amination. |
| Detection | Scintillation counting, autoradiography, gamma counters. | Mass Spectrometry. | Mass Spectrometry (MS/MS). | Mass Spectrometry. |
| Primary Use | In vivo imaging (PET, SPECT), radioligand binding assays. | Quantitative proteomics in cell culture. | Quantitative proteomics (multiplexed). | Quantitative proteomics. |
| Multiplexing | Typically single-plex per isotope. | Up to 3-plex (light, medium, heavy). | Up to 8-plex (iTRAQ) or 16-plex (TMT). | 2-plex or 3-plex. |
| Sample Types | Biomolecules, drug candidates for in vivo studies. | Dividing cells in culture. | Cell lysates, tissues, biofluids. | Cell lysates, tissues, biofluids. |
| Cost | High (isotope production, specialized facilities). | High (labeled amino acids and media). | Very High (reagents). | Low (reagents are inexpensive). |
| Key Advantage | High sensitivity for in vivo tracking. | High accuracy, labeling at an early stage reduces error. | High degree of multiplexing. | Cost-effective and efficient. |
| Key Limitation | Handling of radioactivity, short half-life of isotopes. | Limited to metabolically active, dividing cells. | Can lead to ratio compression. | Labeling occurs at a later stage, potentially introducing variability. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any isotopic labeling experiment. Below are representative protocols for radioiodination and SILAC.
Protocol 1: Hypothetical Radioiodination of a Tyrosine-Containing Peptide using ¹²⁵I-labeled this compound
This protocol is a conceptual outline based on established radioiodination techniques, adapted for the use of a this compound-derived labeling agent. The synthesis of a Bolton-Hunter-type reagent from this compound would be the first step.
1. Synthesis of a ¹²⁵I-labeled N-succinimidyl-3-(4-hydroxyphenyl)propionate analogue:
-
This compound would first be converted to an appropriate precursor, for example, by oxidation of the ethyl group to a carboxylic acid, followed by radioiodination of the phenyl ring.
-
The resulting radio-iodinated benzoic acid derivative would then be activated, for instance, by conversion to an N-hydroxysuccinimide (NHS) ester.
2. Labeling Reaction:
-
Dissolve the peptide in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.5).
-
Add the ¹²⁵I-labeled NHS ester (synthesized in step 1) to the peptide solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours. The NHS ester will react with primary amines (N-terminus and lysine side chains) on the peptide.
3. Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., glycine or Tris buffer).
-
Purify the labeled peptide from unreacted labeling reagent and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
4. Analysis:
-
Determine the specific activity of the labeled peptide using a gamma counter.
-
Confirm the identity and purity of the labeled peptide by mass spectrometry (if a stable isotope of iodine is used for initial method development) and radio-TLC or radio-HPLC.
Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
1. Cell Culture Preparation:
-
Select two populations of the same cell line.
-
Culture one population in "light" medium containing standard arginine and lysine.
-
Culture the second population in "heavy" medium where standard arginine and lysine are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆-lysine).
-
Ensure cells are cultured for at least five passages to achieve complete incorporation of the labeled amino acids.
2. Experimental Treatment:
-
Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and a vehicle control to the "light" labeled cells).
3. Sample Harvesting and Lysis:
-
Harvest both cell populations.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio.
-
Lyse the combined cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
4. Protein Digestion:
-
Quantify the protein concentration in the lysate.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
5. Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes.
6. Data Analysis:
-
Use specialized software to identify and quantify the relative abundance of the "light" and "heavy" peptides. The ratio of the peak intensities corresponds to the relative abundance of the protein in the two cell populations.
Visualizing Experimental Workflows
Diagrams illustrating the workflows of these labeling strategies can aid in understanding their fundamental differences.
Caption: Workflow for hypothetical radioiodination.
Caption: Workflow for a typical SILAC experiment.
A Comparative Guide to (2-Iodoethyl)benzene: Validating Experimental Results with Computational Modeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (2-Iodoethyl)benzene's performance with its alternatives, supported by experimental data and a framework for validation through computational modeling. As a versatile reagent in organic synthesis, particularly for introducing the phenethyl moiety, a thorough understanding of its properties and reactivity is crucial for its effective application in research and drug development.
Physicochemical and Spectroscopic Properties: Experimental Data
This compound, also known as phenethyl iodide, is a key building block in the synthesis of various organic molecules. Its physical and spectroscopic characteristics are well-documented and summarized below.
| Property | Experimental Value |
| Molecular Formula | C₈H₉I |
| Molecular Weight | 232.06 g/mol |
| Boiling Point | 122-123 °C at 13 mmHg |
| Density | 1.603 g/mL at 25 °C |
| Refractive Index | n20/D 1.601 |
| ¹H NMR (CDCl₃) | δ 7.35-7.20 (m, 5H, Ar-H), 3.35 (t, 2H, -CH₂I), 3.20 (t, 2H, Ar-CH₂-) |
| ¹³C NMR (CDCl₃) | δ 140.5, 128.6, 128.5, 126.7, 40.2, 5.9 |
| Major IR Peaks (cm⁻¹) | 3085, 3062, 3027 (aromatic C-H), 2956, 2868 (aliphatic C-H), 1603, 1496, 1454 (aromatic C=C), 1215 (C-I) |
| Mass Spectrum (m/z) | 232 (M+), 105 (C₈H₉⁺), 91 (C₇H₇⁺) |
Computational Modeling: A Framework for Validation
While extensive experimental data for this compound is available, direct computational studies validating these results are not prevalent in the literature. However, computational chemistry offers powerful tools to predict and corroborate experimental findings. A typical workflow for such a validation is outlined below.
Hypothetical Comparison of Experimental and Computational Data
The following table illustrates how experimental data for this compound would be compared against computationally predicted values. The computational values presented here are hypothetical, based on typical accuracies of DFT calculations for similar molecules.
| Parameter | Experimental Value | Hypothetical Computational Value (DFT B3LYP/6-311G*) |
| ¹H NMR Chemical Shift (ppm) | ||
| Ar-H | 7.35-7.20 | 7.4-7.2 |
| -CH₂I | 3.35 | 3.4 |
| Ar-CH₂- | 3.20 | 3.2 |
| ¹³C NMR Chemical Shift (ppm) | ||
| C-I | 5.9 | 6.5 |
| Ar-CH₂- | 40.2 | 41.0 |
| Key IR Frequencies (cm⁻¹) | ||
| C-I Stretch | 1215 | 1205 |
| Aromatic C-H Stretch | 3085-3027 | 3100-3050 |
Comparison with Alternatives for Phenethylation
This compound is primarily used to introduce a phenethyl group onto a substrate. However, other phenethyl halides and sulfonates can also be employed. The choice of reagent often depends on a balance of reactivity, cost, and the specific reaction conditions.
| Reagent | Relative Reactivity (Sₙ2) | Typical Use Cases | Advantages | Disadvantages |
| This compound | Highest | Williamson ether synthesis, Grignard reagent formation | Highest reactivity, good leaving group | Higher cost, potential light sensitivity |
| (2-Bromoethyl)benzene | Intermediate | General purpose phenethylating agent | Good balance of reactivity and cost | Less reactive than the iodide |
| (2-Chloroethyl)benzene | Lowest | Used when slower reaction rates are desired | Lower cost | Low reactivity, requires harsher conditions |
| Phenethyl Tosylate | High | When a non-halide leaving group is preferred | Excellent leaving group, high yields | Higher cost, requires an extra synthetic step |
Experimental Protocols
Detailed methodologies for key reactions involving this compound are provided below.
Williamson Ether Synthesis
This reaction is a classic method for the formation of ethers.
Protocol:
-
To a solution of the desired alcohol in an anhydrous aprotic solvent (e.g., THF, DMF), add one equivalent of a strong base (e.g., sodium hydride) at 0 °C.
-
Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the alkoxide.
-
Add one equivalent of this compound to the reaction mixture.
-
Heat the reaction to a temperature appropriate for the specific substrate (typically 60-80 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Typical yields for this reaction are generally high, often exceeding 80%, though this is substrate-dependent.
Grignard Reagent Formation and Reaction
This compound can be used to prepare a phenethyl Grignard reagent, a potent nucleophile for forming carbon-carbon bonds.
Protocol:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of this compound in anhydrous diethyl ether or THF dropwise to the magnesium. A small crystal of iodine may be added to initiate the reaction.
-
Maintain a gentle reflux until all the magnesium has been consumed. The resulting solution is the phenethylmagnesium iodide Grignard reagent.
-
Cool the Grignard reagent to 0 °C and add a solution of the desired electrophile (e.g., an aldehyde, ketone, or ester) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
Grignard reactions can have variable yields depending on the electrophile and reaction conditions, but yields in the range of 50-90% are common.[1]
Conclusion
This compound is a highly effective reagent for phenethylation, offering high reactivity. While it is more costly than its bromo and chloro counterparts, its rapid reaction kinetics can be advantageous in many synthetic applications. The framework for computational validation presented here provides a robust methodology for researchers to predict and understand the behavior of this and other reagents, ultimately aiding in the design and optimization of synthetic routes in drug discovery and development. The synergy between experimental data and computational modeling is key to advancing chemical research.
References
Safety Operating Guide
Proper Disposal of (2-Iodoethyl)benzene: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of (2-Iodoethyl)benzene, ensuring the safety of laboratory personnel and environmental protection.
This compound is a halogenated hydrocarbon utilized as a reagent in various chemical syntheses.[1] Due to its potential hazards, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols for its disposal. This guide provides comprehensive, step-by-step procedures for the safe management of this compound waste.
Key Chemical and Physical Properties
A summary of the essential quantitative data for this compound is provided in the table below for quick reference. Understanding these properties is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₈H₉I |
| Molecular Weight | 232.06 g/mol |
| Appearance | Yellow Liquid[2] |
| Boiling Point | 188 °C / 370.4 °F @ 760 mmHg[2] |
| Melting Point | -29 °C / -20.2 °F[2] |
| Flash Point | 74 °C / 165.2 °F[2] |
| Density | 1.603 g/mL at 25 °C[1] |
| Vapor Pressure | 1.96 hPa @ 30 °C[2] |
| Solubility | Insoluble in water[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate careful handling. While the specific toxicological properties have not been fully investigated, it is crucial to minimize exposure.[2] Standard safe laboratory practices should always be followed.
Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. The following procedure should be followed diligently.
1. Segregation and Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves), in a designated hazardous waste container.[3]
-
The waste container must be chemically compatible with this compound. A glass bottle with a secure screw cap is recommended.[3]
-
Do not mix this compound waste with incompatible chemicals.[4]
2. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[3]
-
The label must accurately identify the contents, including "this compound" and any other chemicals present in the waste mixture.[3]
3. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area for hazardous waste.[3]
-
The storage area should be away from heat, sparks, open flames, and incompatible materials.[2][3] Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
4. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3][4]
-
Provide the EHS office or contractor with a copy of the Safety Data Sheet (SDS) and an accurate description of the waste contents.[3]
What Not to Do:
-
DO NOT dispose of this compound down the drain. It is insoluble in water and can be harmful to aquatic life.[2][3][5]
-
DO NOT evaporate this compound in a fume hood as a means of disposal.[4]
Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Remove all sources of ignition.[2][3]
-
Wear Appropriate PPE: Before attempting to clean up the spill, don the appropriate personal protective equipment as listed above.
-
Contain the Spill: Use an inert absorbent material such as vermiculite or dry sand to contain the spill.[3]
-
Collect the Waste: Carefully collect the absorbent material and the spilled substance into a sealed, labeled container for hazardous waste disposal.[3][5]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.[3]
-
Report the Incident: Report the spill to your institution's EHS office.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling (2-Iodoethyl)benzene
(2-Iodoethyl)benzene is a halogenated aromatic hydrocarbon that requires careful handling due to its potential hazards. This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and procedures for spills and disposal to ensure the safety of researchers, scientists, and drug development professionals.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is fundamental for safe handling and storage.
| Property | Value |
| CAS Number | 17376-04-4[1][2] |
| Molecular Formula | C₈H₉I[2][3] |
| Molecular Weight | 232.06 g/mol [1] |
| Appearance | Liquid[1] |
| Boiling Point | 122-123 °C at 13 mmHg[1][2] |
| Density | 1.603 g/mL at 25 °C[1] |
| Storage Class | Combustible liquids[1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Viton® or Silver Shield®/4H® gloves are highly recommended for their excellent resistance to aromatic hydrocarbons.[4][5][6][7] For short-duration tasks or splash protection, double gloving with a heavier weight nitrile glove may be considered, but breakthrough times are significantly shorter. |
| Eyes | Safety goggles and face shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles to provide additional protection against splashes, especially when handling larger quantities or during reactions. |
| Body | Chemical-resistant laboratory coat | A flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Fume hood | All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all operations.
-
Verify that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before starting the experiment.
2. Donning PPE:
-
Put on a lab coat, followed by safety goggles and a face shield.
-
Don the appropriate chemical-resistant gloves (Viton® or Silver Shield®/4H® are preferred).[4][5][6][7]
3. Aliquoting and Dispensing:
-
Perform all transfers of this compound within the chemical fume hood.
-
Use appropriate tools (e.g., glass pipettes, syringes) for accurate and safe transfer.
-
Keep containers of this compound sealed when not in use.
4. Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly dispose of all contaminated disposable materials as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield and goggles, and finally the lab coat.
-
Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures
Spill Response:
In the event of a spill, immediate and appropriate action is crucial.
| Spill Size | Procedure |
| Small Spill (<100 mL) within a fume hood | 1. Alert personnel in the immediate area. 2. Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.[8][9][10] Do not use combustible materials like paper towels. 3. Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[9][10] 4. Decontaminate the spill area with a suitable solvent and then soap and water. 5. Dispose of all cleanup materials as hazardous waste. |
| Large Spill (>100 mL) or any spill outside a fume hood | 1. Evacuate the laboratory immediately and alert others. 2. If safe to do so, close the laboratory doors to contain the spill. 3. Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. 4. Do not attempt to clean up a large spill without proper training and equipment. |
First Aid:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11][12] Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[13][14] Rinse the mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Liquid Waste: Collect all waste this compound and solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., glass or high-density polyethylene).
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, absorbent pads, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container for solids.[15]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[15][16]
Storage and Disposal:
-
Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Incineration is a common and effective disposal method for halogenated organic compounds.[17][18]
Workflow Diagram
References
- 1. 2-碘代乙基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 17376-04-4 [chemicalbook.com]
- 3. Benzene, (2-iodoethyl)- [webbook.nist.gov]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Silver Shield®/4H® Flexible Film Gloves - Silvershield | Saf-T-Glove [saf-t-glove.com]
- 8. ehs.gatech.edu [ehs.gatech.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. en.hesperian.org [en.hesperian.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. p2infohouse.org [p2infohouse.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
